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  • Product: 4-(2-Aminoethyl)piperazin-2-one dihydrochloride
  • CAS: 1185173-26-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-aminoethyl)piperazin-2-one Dihydrochloride (CAS 1185173-26-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 4-(2-aminoethyl)piperazin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 4-(2-aminoethyl)piperazin-2-one dihydrochloride, a piperazine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes foundational knowledge of related chemical structures and outlines robust, field-proven experimental protocols for its full characterization. By detailing the causality behind experimental choices, this document serves as a practical resource for researchers aiming to elucidate the compound's properties and integrate it into drug discovery workflows.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities. 4-(2-aminoethyl)piperazin-2-one dihydrochloride (CAS 1185173-26-5) is a functionalized piperazinone that presents multiple points for chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents. As a dihydrochloride salt, the compound's solubility and stability are expected to be influenced by its ionic nature. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

This guide is structured to provide not just a list of properties, but a framework for their determination and interpretation, empowering researchers to generate high-quality, reliable data.

Chemical Identity and Basic Properties

A solid understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. The basic chemical and physical identifiers for 4-(2-aminoethyl)piperazin-2-one dihydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 1185173-26-5[1][2]
Molecular Formula C₆H₁₅Cl₂N₃O[1][3]
Molecular Weight 216.11 g/mol [1][2][3]
Physical Form Solid
Purity (Typical) ≥98%[1][2][3]
InChI Key LEDPZRYXYHBDHR-UHFFFAOYSA-N[3]
Synonyms 4-(2-aminoethyl)-2-piperazinone dihydrochloride[3]

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Based on the structure and known chemical shifts of similar piperazine derivatives, the following proton (¹H) and carbon (¹³C) NMR signals are anticipated. The dihydrochloride form will influence the chemical shifts, particularly of protons near the nitrogen atoms, due to protonation.

  • ¹H NMR: The spectrum is expected to show distinct signals for the ethyl and piperazinone protons. The protons on the carbons adjacent to the nitrogen atoms will likely appear as complex multiplets due to coupling and the conformational rigidity of the ring. The amine and amide protons may be exchangeable with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

  • ¹³C NMR: The spectrum should reveal six distinct carbon signals. The carbonyl carbon of the piperazinone ring will be the most downfield signal. The chemical shifts of the piperazine ring carbons will be indicative of their substitution pattern.

This protocol provides a standardized method for obtaining high-quality NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of 4-(2-aminoethyl)piperazin-2-one dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often suitable for hydrochloride salts.

  • Internal Standard: Add a small amount of an appropriate internal standard for chemical shift referencing (e.g., DSS for D₂O or TMS for organic solvents).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be employed, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent add_std Add internal standard dissolve->add_std acquire Acquire 1H and 13C spectra add_std->acquire process Fourier transform, phase correction acquire->process analyze Reference, integrate, and assign signals process->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • N-H Stretching: Broad absorptions are expected in the region of 3300-3000 cm⁻¹ corresponding to the primary amine (NH₂) and secondary amine (N-H) groups, which will be protonated in the dihydrochloride salt (N⁺-H).

  • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the ethyl and piperazinone moieties.

  • C=O Stretching: A strong absorption band is anticipated around 1650-1700 cm⁻¹ for the amide carbonyl group of the piperazinone ring.

  • N-H Bending: Bending vibrations for the amine groups are expected in the 1650-1550 cm⁻¹ region.

  • Sample Preparation: As the compound is a solid, it can be analyzed using Attenuated Total Reflectance (ATR) by placing a small amount of the powder directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would correspond to the free base form of the molecule (C₆H₁₃N₃O), with a monoisotopic mass of approximately 143.1059 g/mol . The protonated molecule [M+H]⁺ at m/z 144.1137 would likely be the most prominent ion in the positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in positive ESI mode.

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to gain further structural insights.

Physicochemical Properties: Determination and Significance

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior. This section outlines the importance of key properties and provides protocols for their experimental determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

  • Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Initial Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Precise Determination: Using a fresh sample, heat at a slower rate (1-2 °C/min) through the approximate melting range to accurately determine the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Solubility

Solubility is a critical factor influencing drug absorption and bioavailability. As a dihydrochloride salt, 4-(2-aminoethyl)piperazin-2-one dihydrochloride is expected to have good aqueous solubility.

This method determines the thermodynamic solubility of a compound at a specific temperature and pH.

  • Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) and other relevant solvents (e.g., ethanol, DMSO).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_media Prepare buffers (pH 1.2, 4.5, 6.8) add_solid Add excess solid to media prep_media->add_solid agitate Agitate at constant T (24-48 h) add_solid->agitate separate Filter or centrifuge agitate->separate analyze Analyze supernatant (e.g., HPLC-UV) separate->analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Dissociation Constant (pKa)

The pKa values of a molecule dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. 4-(2-aminoethyl)piperazin-2-one has three ionizable nitrogen atoms.

  • Sample Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Stability Profile

Understanding the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions.

Predicted Degradation Pathways

Based on its chemical structure, 4-(2-aminoethyl)piperazin-2-one dihydrochloride may be susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond in the piperazinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

  • Stress Conditions: Expose solutions of the compound to a variety of stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid compound (e.g., at 80 °C).

    • Photolytic: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Conclusion

While specific experimental data for 4-(2-aminoethyl)piperazin-2-one dihydrochloride is not extensively documented, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed protocols outlined herein, researchers can generate the necessary data to confidently advance this promising building block in their drug discovery and development programs. The principles and methodologies described are grounded in established pharmaceutical science and are designed to ensure data integrity and reproducibility.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link] (Accessed March 29, 2024).

  • World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link] (Accessed March 29, 2024).

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link] (Accessed March 29, 2024).

Sources

Exploratory

chemical structure and molecular weight of 4-(2-aminoethyl)piperazin-2-one dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical structure, molecular properties, and potential appli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure, molecular properties, and potential applications of 4-(2-aminoethyl)piperazin-2-one dihydrochloride. As a compound of interest within the broader class of piperazine derivatives, understanding its fundamental characteristics is crucial for its potential exploration in medicinal chemistry and drug development.

Chemical Identity and Molecular Structure

4-(2-aminoethyl)piperazin-2-one dihydrochloride is a piperazinone derivative featuring an aminoethyl substituent at the N4 position of the piperazine ring. The presence of two hydrochloride moieties indicates that the compound is a salt, likely formed by the protonation of the two basic nitrogen atoms—the primary amine of the aminoethyl group and the secondary amine within the piperazine ring.

Molecular Formula: C₆H₁₅Cl₂N₃O[1]

Molecular Weight: 216.11 g/mol [1][2]

CAS Number: 1185173-26-5[1]

Synonyms: 4-(2-aminoethyl)-2-piperazinone dihydrochloride

InChI Key: LEDPZRYXYHBDHR-UHFFFAOYSA-N[2]

Structural Elucidation

The core of the molecule is a piperazin-2-one ring, a six-membered heterocycle containing two nitrogen atoms and a carbonyl group. An ethylamine chain is attached to the nitrogen atom at the 4-position. The dihydrochloride salt form suggests that both the primary amine and the piperazine ring nitrogen at the 1-position are protonated.

Caption: 2D structure of 4-(2-aminoethyl)piperazin-2-one dihydrochloride.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 4-(2-aminoethyl)piperazin-2-one dihydrochloride are not widely available in the public domain. However, based on the structure and properties of related compounds, the following can be inferred:

PropertyPredicted/Inferred ValueNotes
Physical State SolidBased on vendor information.
Melting Point Not availableExpected to be a crystalline solid with a relatively high melting point due to its salt nature.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Soluble in waterThe dihydrochloride salt form significantly increases aqueous solubility. Solubility in organic solvents is expected to be lower.
pKa Not availableThe presence of a primary and a secondary amine suggests two pKa values, likely in the range of 7-10 for the protonated amines.
Purity ≥98%As reported by commercial suppliers.[1][2]

Storage and Stability: The compound should be stored at room temperature in a dry and cool environment.[3] As a hydrochloride salt, it is expected to be relatively stable under these conditions.

Synthesis and Manufacturing

A specific, detailed synthesis protocol for 4-(2-aminoethyl)piperazin-2-one dihydrochloride is not readily found in peer-reviewed literature. However, the synthesis would likely involve a multi-step process based on established methods for the preparation of piperazinone and N-substituted piperazine derivatives.

A plausible synthetic approach could involve the following key steps:

  • Formation of the Piperazin-2-one Ring: This can be achieved through various methods, such as the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide or a related electrophile.

  • Introduction of the Aminoethyl Group: This could be accomplished by reacting a protected piperazin-2-one with a suitable electrophile, such as 2-(Boc-amino)ethyl bromide, followed by deprotection of the Boc group. Alternatively, reductive amination of piperazin-2-one with a protected aminoacetaldehyde could be employed.

  • Salt Formation: The final step would involve treating the free base with hydrochloric acid to yield the dihydrochloride salt.

The synthesis of the parent compound, N-(2-aminoethyl)piperazine, is typically achieved through the reaction of ethylene dichloride with ammonia or by the catalytic hydrogenation of nitrilotriacetonitrile.

Potential Applications and Biological Activity

While there is no specific biological activity data available for 4-(2-aminoethyl)piperazin-2-one dihydrochloride, the piperazine and piperidinone scaffolds are prevalent in a wide range of biologically active molecules.

Derivatives of piperazine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer Agents: Many piperazine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antifungal Agents: The piperazine moiety is a common feature in molecules with antibacterial and antifungal properties.

  • Central Nervous System (CNS) Activity: Piperazine derivatives have been developed as antipsychotics, antidepressants, and anxiolytics.

Furthermore, research on aminoethyl-substituted piperidine derivatives has shown their potential as σ1 receptor ligands with antiproliferative properties.[4] This suggests that 4-(2-aminoethyl)piperazin-2-one dihydrochloride could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Safety and Handling

Based on the available information, 4-(2-aminoethyl)piperazin-2-one dihydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion and Future Perspectives

4-(2-aminoethyl)piperazin-2-one dihydrochloride is a chemical entity with a structural framework that is of significant interest to medicinal chemists and drug discovery professionals. While specific experimental data on its physicochemical properties and biological activity are currently limited, its relationship to other bioactive piperazine and piperidinone derivatives suggests that it holds potential as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological profile.

References

  • Sigma-Aldrich.cn. 4-(2-Aminoethyl)piperazin-2-one dihydrochloride. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735.
  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

Sources

Foundational

The Piperazin-2-one Scaffold: A Privileged Core in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals The quest for novel therapeutics targeting the complexities of the central nervous system (CNS) has led medicinal chemists to explore a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutics targeting the complexities of the central nervous system (CNS) has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks have emerged as "privileged scaffolds" – structures that exhibit a remarkable ability to interact with multiple, diverse biological targets. The piperazin-2-one core is a prominent member of this esteemed class, serving as a versatile template for the design of a new generation of CNS-active agents. This guide provides a comprehensive exploration of the mechanism of action of piperazin-2-one scaffolds, offering field-proven insights into their synthesis, biological evaluation, and therapeutic potential.

The Piperazin-2-one Scaffold: A Structural and Functional Overview

The piperazin-2-one moiety is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2. This unique arrangement of atoms confers a specific set of physicochemical properties that are highly advantageous for CNS drug design. The presence of two nitrogen atoms allows for the introduction of diverse substituents at two distinct points, enabling fine-tuning of the molecule's pharmacological profile, including its affinity for specific receptors, selectivity, and pharmacokinetic properties. The lactam functionality within the ring can participate in hydrogen bonding interactions, a crucial feature for binding to biological targets.

The structural rigidity of the piperazin-2-one ring, combined with the conformational flexibility of its substituents, allows for the precise spatial orientation of pharmacophoric elements necessary for potent and selective interaction with CNS targets. This adaptability has been exploited to develop ligands for a range of receptors and transporters implicated in various neurological and psychiatric disorders.

Mechanisms of Action: Modulating Key CNS Pathways

The therapeutic potential of piperazin-2-one scaffolds stems from their ability to modulate the activity of several key players in neurotransmission. These include G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as neurotransmitter transporters like the glycine transporter 1 (GlyT1).

Dopamine Receptor Modulation

Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for the treatment of psychosis, schizophrenia, and Parkinson's disease. Piperazine-based compounds have a long history as dopamine receptor ligands, and the piperazin-2-one scaffold is no exception.[1][2] These compounds can act as antagonists, partial agonists, or agonists at these receptors, depending on the nature of the substituents on the piperazine ring.

The interaction of piperazin-2-one derivatives with dopamine receptors is often characterized by a key interaction between the protonated nitrogen atom of the piperazine ring and a conserved aspartate residue in the third transmembrane domain of the receptor.[2] Aromatic substituents on the piperazine ring can engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket, further stabilizing the ligand-receptor complex.[3][4]

Signaling Pathway for Dopamine D2 Receptor Antagonism:

D2_antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Piperazinone Piperazin-2-one Antagonist Piperazinone->D2R Blocks Gi->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates 5HT1A_agonism cluster_membrane Cell Membrane 5HT1AR 5-HT1A Receptor Gi Gi 5HT1AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin Serotonin->5HT1AR Activates Piperazinone Piperazin-2-one Agonist Piperazinone->5HT1AR Activates Gi->AC Inhibits ATP ATP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to

Caption: Serotonin 5-HT1A receptor agonism by a piperazin-2-one derivative.

Glycine Transporter 1 (GlyT1) Inhibition

The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine levels in the synaptic cleft. Glycine acts as an inhibitory neurotransmitter at its own receptors and as a co-agonist at NMDA receptors, which are critical for learning and memory. Inhibition of GlyT1 increases synaptic glycine concentrations, thereby enhancing both inhibitory glycinergic neurotransmission and excitatory glutamatergic neurotransmission via NMDA receptors. This dual action makes GlyT1 inhibitors attractive candidates for the treatment of schizophrenia and cognitive deficits. [1][5][6] Piperazin-2-one scaffolds have been successfully incorporated into potent and selective GlyT1 inhibitors. [2]The benzoylpiperazine moiety, in particular, has been a fruitful starting point for the development of such compounds. [2] Mechanism of GlyT1 Inhibition:

GlyT1_inhibition cluster_presynaptic Presynaptic Terminal / Glial Cell GlyT1 Glycine Transporter 1 (GlyT1) Synaptic_Cleft Synaptic Cleft GlyR Glycine Receptor NMDAR NMDA Receptor Postsynaptic Postsynaptic Neuron Glycine_out Glycine Glycine_out->GlyT1 Reuptake Glycine_out->GlyR Binds to Glycine_out->NMDAR Co-agonist at Piperazinone Piperazin-2-one Inhibitor Piperazinone->GlyT1 Inhibits

Caption: Inhibition of the Glycine Transporter 1 (GlyT1) by a piperazin-2-one derivative.

Quantitative Analysis of Biological Activity

The development of potent and selective CNS agents requires rigorous quantitative assessment of their biological activity. Radioligand binding assays are a cornerstone of this evaluation, providing crucial data on the affinity of a compound for its target.

Table 1: Representative Binding Affinities (Ki) of Piperazine-based Derivatives for CNS Targets

Compound ClassTargetKi (nM)Reference
ArylpiperazineDopamine D20.5 - 50[3][7]
ArylpiperazineDopamine D30.1 - 20[7][8]
ArylpiperazineSerotonin 5-HT1A1 - 100[9][10]
ArylpiperazineSerotonin 5-HT2A5 - 200[3][10]
BenzoylpiperazineGlycine Transporter 1 (GlyT1)10 - 150[2]

Note: The Ki values presented are representative ranges for piperazine-based compounds and may not be specific to piperazin-2-one derivatives, for which publicly available quantitative data is more limited. These values serve to illustrate the potential potency of this scaffold.

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of piperazin-2-one derivatives. This includes in vitro assays to determine target engagement and functional activity, as well as in vivo studies to assess CNS effects and therapeutic potential.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines like HEK293 or from brain tissue) are prepared by homogenization and centrifugation. [5]2. Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the target receptor) and varying concentrations of the unlabeled test compound. [5]3. Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. [5]4. Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. [5]5. Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay:

radioligand_binding start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound & Free Radioligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Functional Assays

Objective: To determine whether a test compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

Methodology (Example: cAMP Assay for G-protein coupled receptors):

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • Compound Treatment: The cells are treated with the test compound at various concentrations. For antagonists, cells are co-treated with a known agonist.

  • cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis: The effect of the test compound on cAMP levels is quantified to determine its functional activity.

In Vivo Behavioral Models

Objective: To assess the CNS effects of a test compound in a living organism.

Methodology (Example: Forced Swim Test for Antidepressant Activity):

  • Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment. [11]2. Drug Administration: The test compound or vehicle is administered to the animals. [11]3. Forced Swim Test: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a set period. [11]4. Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect. [11]

Conclusion and Future Directions

The piperazin-2-one scaffold represents a highly versatile and privileged core in CNS drug discovery. Its unique structural features and synthetic tractability have enabled the development of a diverse range of compounds that modulate key neurotransmitter systems. While much of the detailed mechanistic work has focused on the broader piperazine class, the emerging data on piperazin-2-one derivatives highlight their significant potential.

Future research should focus on a more systematic exploration of the structure-activity relationships of the piperazin-2-one scaffold to further refine its design for enhanced potency, selectivity, and pharmacokinetic properties. The application of advanced computational modeling techniques will be invaluable in this endeavor. As our understanding of the complex neurobiology of CNS disorders continues to grow, the piperazin-2-one scaffold is poised to remain a critical tool in the development of the next generation of safer and more effective treatments.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemRxiv. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026). Request PDF. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (n.d.). PubMed. [Link]

  • Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2005). PubMed. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). Taylor & Francis Online. [Link]

  • Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. (2015). ResearchGate. [Link]

  • Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. (2006). PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research and Review. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). PubMed. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. (n.d.). SciSpace. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). PubMed. [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. (n.d.). PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). ResearchGate. [Link]

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. (2002). PubMed. [Link]

  • Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. (2010). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). PMC. [Link]

  • Piperazine functional group. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. (n.d.). Hindawi. [Link]

  • Heterocycle piperazine derivatives and receptor binding affinities. (n.d.). ResearchGate. [Link]

  • Animal models for CNS safety pharmacology under the spotlight. (2016). NC3Rs. [Link]

  • HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. (2010). PubMed. [Link]

  • N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. (2003). ACS Publications. [Link]

  • Preclinical Models. (n.d.). Behavioral Neuropharmacology Laboratory, Nebraska. [Link]

  • Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. (n.d.). PubMed. [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. (2013). PubMed. [Link]

  • Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states. (n.d.). PubMed. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-(2-aminoethyl)piperazin-2-one Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the in vitro pharmacokinetic (PK) or Absorption, Distribution, Metabolism, and Excretion (ADME)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the in vitro pharmacokinetic (PK) or Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of novel 4-(2-aminoethyl)piperazin-2-one derivatives. The strategic application of these assays is crucial in the early stages of drug discovery to identify and optimize candidates with favorable PK properties, thereby reducing the likelihood of late-stage failures.[1][2][3][4]

The piperazine scaffold is a common motif in medicinal chemistry, and understanding the ADME characteristics of this new series of derivatives is paramount for their successful development.[5][6] This document will detail the core in vitro assays, the scientific rationale behind their selection and execution, and the interpretation of the generated data.

Section 1: Foundational ADME-PK Principles & Strategic Approach

The primary objective of early ADME profiling is to establish a foundational understanding of a compound's behavior in a biological system.[1][3] For the 4-(2-aminoethyl)piperazin-2-one series, a tiered and integrated approach is recommended. This involves a series of in vitro experiments designed to assess key properties that influence a drug's in vivo disposition.

The initial battery of tests should focus on three critical areas:

  • Permeability and Absorption Potential: How well does the compound cross biological membranes?

  • Distribution Characteristics: To what extent does the compound bind to plasma proteins?

  • Metabolic Stability and Clearance: How susceptible is the compound to metabolism by liver enzymes?

A strategic flowchart for this initial assessment is presented below.

ADME_Workflow cluster_0 Initial ADME-PK Profiling of 4-(2-aminoethyl)piperazin-2-one Derivatives Start New 4-(2-aminoethyl)piperazin-2-one Derivative Permeability Permeability Assessment (Caco-2 Assay) Start->Permeability PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Start->Metabolic_Stability Data_Integration Integrated Data Analysis & Candidate Ranking Permeability->Data_Integration PPB->Data_Integration Metabolic_Stability->Data_Integration Lead_Optimization Lead Optimization/Candidate Selection Data_Integration->Lead_Optimization

Caption: Initial ADME-PK profiling workflow for novel compounds.

Section 2: Intestinal Permeability and Efflux Liability

Oral administration is the most common and preferred route for drug delivery.[7] Therefore, assessing a compound's ability to permeate the intestinal epithelium is a critical first step. The Caco-2 cell permeability assay is the industry standard for this purpose.[7][8][9][10]

2.1. The Caco-2 Permeability Assay: A Model of the Intestinal Barrier

Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[7][8][9] This makes the Caco-2 model an invaluable tool for predicting in vivo drug absorption and identifying compounds that may be subject to efflux.[8]

2.1.1. Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these values (Efflux Ratio) indicates the potential for active efflux.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for 21 days to allow for differentiation and monolayer formation.[7]

  • Monolayer Integrity Check: Prior to the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values indicative of a tight, confluent barrier.[8][11]

  • Preparation of Dosing Solutions: Prepare dosing solutions of the 4-(2-aminoethyl)piperazin-2-one derivatives in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a standard concentration (e.g., 10 µM).[8]

  • Permeability Measurement (A-B):

    • Add the dosing solution to the apical (A) side of the transwell.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.[11]

  • Permeability Measurement (B-A):

    • Simultaneously, in a separate set of wells, add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Follow the same incubation and sampling procedure as for the A-B direction.[9]

  • P-gp Substrate Assessment: To confirm if a compound is a P-gp substrate, the bidirectional assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[12]

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.[8]

2.1.2. Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver compartment.

  • A is the surface area of the filter membrane.

  • C0 is the initial concentration in the donor compartment.

The Efflux Ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

Papp (A-B) Value (x 10⁻⁶ cm/s) Predicted In Vivo Absorption Efflux Ratio (ER) Interpretation
< 1Low> 2Potential P-gp substrate.[13][14]
1 - 10Moderate≤ 2Not a significant P-gp substrate.
> 10High

This table provides a general guide for data interpretation.

Caco2_Workflow cluster_1 Caco-2 Permeability Assay Workflow Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Measure TEER for monolayer integrity Culture->TEER Dosing Prepare dosing solutions of 4-(2-aminoethyl)piperazin-2-one derivative TEER->Dosing Transport_AB A-B Transport: Dose Apical, Sample Basolateral Dosing->Transport_AB Transport_BA B-A Transport: Dose Basolateral, Sample Apical Dosing->Transport_BA Analysis Quantify compound concentration by LC-MS/MS Transport_AB->Analysis Transport_BA->Analysis Calculation Calculate Papp (A-B), Papp (B-A), and Efflux Ratio Analysis->Calculation Interpretation Interpret Data: High/Low Permeability, Efflux Substrate? Calculation->Interpretation

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Section 3: Plasma Protein Binding

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[15] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.[16][17] Therefore, determining the extent of plasma protein binding (PPB) is essential for understanding a compound's pharmacokinetic and pharmacodynamic behavior.[16]

3.1. Equilibrium Dialysis: The Gold Standard for PPB Assessment

Equilibrium dialysis is considered the gold standard for measuring PPB due to its accuracy and minimal non-specific binding.[15][16][18][19] The technique involves separating a drug-spiked plasma sample from a buffer solution by a semi-permeable membrane. The unbound drug is free to diffuse across the membrane until equilibrium is reached.[17][19]

3.1.1. Experimental Protocol: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) device is a high-throughput adaptation of the classic equilibrium dialysis method.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the 4-(2-aminoethyl)piperazin-2-one derivative.

  • Spiking Plasma: Spike the test compound into plasma from the desired species (e.g., human, rat, mouse) at a final concentration typically around 1-2 µM.[15]

  • Loading the RED Device: Add the drug-spiked plasma to one chamber of the RED device and an equal volume of dialysis buffer to the other chamber, which are separated by a dialysis membrane with a molecular weight cutoff of 8-14 kDa.[15]

  • Incubation: Seal the plate and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to ensure equilibrium is reached.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.[15]

3.1.2. Data Analysis and Interpretation

The percentage of plasma protein binding (%PPB) is calculated as follows:

%PPB = [(C_plasma - C_buffer) / C_plasma] * 100

Where:

  • C_plasma is the concentration of the drug in the plasma chamber at equilibrium.

  • C_buffer is the concentration of the drug in the buffer chamber at equilibrium (representing the free drug concentration).

% Plasma Protein Binding Interpretation
< 90%Low to moderate binding
90% - 99%High binding
> 99%Very high binding

Compounds with very high plasma protein binding may have a lower volume of distribution and reduced clearance. It is important to note that for highly protein-bound drugs (>99%), the accuracy of the measurement is critical, and regulatory guidelines provide specific recommendations for handling such data.[20]

Section 4: Metabolic Stability

The liver is the primary site of drug metabolism, which is a key determinant of a drug's half-life and oral bioavailability.[21] Assessing the metabolic stability of a compound in its early stages of development helps to predict its in vivo clearance and potential for drug-drug interactions.[22]

4.1. Human Liver Microsomes: A Key Tool for Phase I Metabolism Studies

Human liver microsomes (HLM) are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[21][22] Incubating a compound with HLM in the presence of the necessary co-factors provides a reliable measure of its intrinsic clearance.[21]

4.1.1. Experimental Protocol: Metabolic Stability in HLM

This protocol measures the rate of disappearance of the parent compound over time when incubated with HLM.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a mixture containing the 4-(2-aminoethyl)piperazin-2-one derivative (typically at 1 µM), pooled human liver microsomes, and phosphate buffer.[23]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.[22] The time of addition is considered t=0.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][24][25]

  • Controls:

    • Negative Control: Incubate the test compound with microsomes without the NADPH-regenerating system to assess for non-enzymatic degradation.[22]

    • Positive Controls: Include compounds with known high and low clearance (e.g., verapamil and warfarin) to validate the assay performance.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins and transfer the supernatant for analysis.[22]

  • Sample Analysis: Quantify the remaining parent compound at each time point by LC-MS/MS.[22]

4.1.2. Data Analysis and Interpretation

The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated as follows:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the line gives the elimination rate constant (k).

  • t½ = 0.693 / k

  • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

In Vitro Half-life (t½) in HLM Predicted In Vivo Clearance
> 30 minutesLow
10 - 30 minutesModerate
< 10 minutesHigh

This table provides a general classification. The results are used to rank-order compounds and guide structural modifications to improve metabolic stability.

Metabolic_Stability_Workflow cluster_2 Metabolic Stability Assay Workflow Prepare Prepare incubation mixture: Compound, HLM, Buffer Pre_incubate Pre-incubate at 37°C Prepare->Pre_incubate Initiate Initiate reaction with NADPH regenerating system (t=0) Pre_incubate->Initiate Sample Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench reaction with cold acetonitrile + Internal Standard Sample->Quench Analyze Quantify remaining parent compound by LC-MS/MS Quench->Analyze Calculate Calculate t½ and Intrinsic Clearance (Clint) Analyze->Calculate Interpret Interpret Data: Low, Medium, or High Clearance? Calculate->Interpret

Caption: Workflow for the HLM metabolic stability assay.

Section 5: Cytochrome P450 Inhibition

Assessing the potential of a new chemical entity to inhibit CYP enzymes is a critical component of safety pharmacology and is recommended by regulatory agencies.[26][27][28] Inhibition of CYPs can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another, potentially leading to toxicity or loss of efficacy.[26][29][30]

5.1. IC50 Determination using HLM

A common approach to evaluate CYP inhibition is to determine the concentration of the test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[29][31][32]

5.1.1. Experimental Protocol: CYP Inhibition Assay

Step-by-Step Methodology:

  • Incubation: Incubate pooled human liver microsomes with a CYP isoform-specific probe substrate in the presence of a range of concentrations of the 4-(2-aminoethyl)piperazin-2-one derivative.[30]

  • Cofactor Addition: Initiate the reaction by adding NADPH.

  • Quenching: After a short incubation period, terminate the reaction with a quenching solution.

  • Analysis: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.[31][32]

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control (without the inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[29][30]

CYP Isoform Probe Substrate Selective Inhibitor (Positive Control)
CYP1A2PhenacetinFluvoxamine
CYP2C9DiclofenacSulphaphenazole
CYP2C19(S)-MephenytoinTiclopidine
CYP2D6BufuralolQuinidine
CYP3A4MidazolamKetoconazole
This table is based on information from multiple sources.[32]
IC50 Value Inhibition Potential
> 10 µMLow
1 - 10 µMModerate
< 1 µMHigh

A low IC50 value indicates a higher potential for in vivo drug-drug interactions, warranting further investigation.

Section 6: Integrated Data Analysis and Decision Making

The true power of in vitro ADME profiling lies in the integration of data from multiple assays to build a comprehensive picture of a compound's pharmacokinetic potential. By considering permeability, plasma protein binding, and metabolic stability in concert, researchers can make more informed decisions about which 4-(2-aminoethyl)piperazin-2-one derivatives to advance. This integrated approach allows for the early identification of potential liabilities and guides the structure-activity relationship (SAR) and structure-property relationship (SPR) studies during lead optimization.[2]

References

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  • Caco2 assay protocol. Provided by a search result.
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  • Plasma Protein Binding Assay. Creative Bioarray. Available at: [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

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Foundational

Comprehensive Safety and Toxicity Profiling of 4-(2-Aminoethyl)piperazin-2-one Dihydrochloride

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Safety Whitepaper Executive Summary & Chemical Profiling The compound 4-(2-aminoethyl)piperazin-2-one is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Safety Whitepaper

Executive Summary & Chemical Profiling

The compound 4-(2-aminoethyl)piperazin-2-one is a highly versatile small-molecule scaffold characterized by a piperazine core, an aminoethyl side chain, and a carbonyl group[1]. In medicinal chemistry, it is primarily leveraged in the synthesis of bioactive molecules targeting neurological and psychiatric disorders[2]. Furthermore, its structural properties make it an ideal cationic moiety in the development of oligosaccharide complexes for the targeted delivery of therapeutic nucleic acids, overcoming traditional lipid-based delivery limitations[3].

For laboratory and pharmaceutical applications, the compound is typically handled in two forms: the free base (CAS 145625-71-4)[1] and the dihydrochloride salt (CAS 1185173-26-5)[4]. As a Senior Application Scientist, I strongly recommend utilizing the dihydrochloride salt for in vitro and in vivo studies. The salt form not only exhibits superior aqueous solubility but also mitigates the severe caustic hazards associated with the unprotonated primary amine of the free base.

Quantitative Physicochemical Data

The structural and physical differences between the two forms dictate their handling requirements and toxicity profiles.

PropertyFree BaseDihydrochloride Salt
CAS Number 145625-71-4[1]1185173-26-5[4]
Molecular Formula C₆H₁₃N₃O[1]C₆H₁₅Cl₂N₃O[4]
Molecular Weight 143.19 g/mol [2]216.11 g/mol [4]
Physical State Solid (White to off-white)[1]Solid (Powder)
Aqueous Solubility High (Yields highly basic solution)Very High (Yields slightly acidic/neutral solution)

Mechanistic Toxicology & GHS Classification

Understanding the causality behind a compound's toxicity is critical for designing safe experimental workflows. The toxicity of 4-(2-aminoethyl)piperazin-2-one is primarily driven by its basic nitrogen centers.

Hazard Statement Mapping
GHS Hazard CodeDescriptionFree Base (145625-71-4)Dihydrochloride (1185173-26-5)
H315 Causes skin irritationYesYes[5]
H318 Causes serious eye damageYes No
H319 Causes serious eye irritationNoYes [5]
H335 May cause respiratory irritationYesYes[5]
Structural Causality of Irritation

The divergence in eye hazard classifications (H318 vs. H319) is a direct result of the compound's protonation state.

  • The Free Base (H318): The unprotonated primary amine on the ethyl side chain possesses a high pKa (~9-10). Upon contact with the aqueous environment of the corneal mucosa, it rapidly extracts protons, causing a localized spike in pH. This extreme alkalinity leads to the saponification of membrane lipids and rapid protein denaturation, resulting in irreversible eye damage.

  • The Dihydrochloride Salt (H319): In the salt form, the basic nitrogen atoms are pre-protonated[5]. Upon dissolution in biological fluids, the salt acts as a weak acid/buffer, preventing the extreme localized pH spike. Consequently, the interaction is limited to osmotic stress and localized irritation (H319) rather than destructive saponification.

ToxicityMechanism cluster_features Structural Moieties Compound 4-(2-Aminoethyl)piperazin-2-one Dihydrochloride Amine Primary Amine (Protonated) Compound->Amine Piperazine Piperazine Core Compound->Piperazine Carbonyl Carbonyl Group Compound->Carbonyl Membrane Cell Membrane Interaction Amine->Membrane Ionic Binding Piperazine->Membrane H-Bonding Carbonyl->Membrane Dipole Interaction Irritation Local Irritation (H315, H319, H335) Membrane->Irritation Cellular Stress

Fig 1: Structural moieties of the compound driving cellular membrane interaction and local irritation.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory protocols must be self-validating. The following methodologies incorporate internal controls to guarantee that any observed toxicity is a true pharmacological effect of 4-(2-aminoethyl)piperazin-2-one dihydrochloride, rather than an artifact of poor handling or assay interference.

Safe Handling & Solution Preparation

Due to its H315 and H335 classifications[5], rigorous PPE and environmental controls are mandatory.

  • PPE Requirements: Wear nitrile gloves (minimum 0.11 mm thickness). The low molecular weight (216.11 g/mol ) and high polarity of the salt make it capable of penetrating compromised or highly porous glove materials over prolonged exposure.

  • Weighing: Handle strictly within a Class II biological safety cabinet or a localized chemical exhaust hood to prevent inhalation of aerosolized particulates (mitigating H335).

  • Vehicle Selection: Dissolve the dihydrochloride salt in sterile, nuclease-free water or 1X PBS (pH 7.4). Self-Validation Check: Measure the pH of the resulting stock solution (e.g., 100 mM). If the pH drops below 6.5, titrate with 0.1M NaOH to physiological pH prior to cellular application to prevent acid-induced cytotoxicity artifacts.

In Vitro Cytotoxicity Profiling (MTT Assay)

To empirically validate the H315 (Skin Irritation) classification[5], a standardized MTT viability assay on Human Dermal Fibroblasts (HDFs) should be employed.

MTTWorkflow Step1 1. Cell Seeding (HDFs, 10^4 cells/well) Step2 2. Compound Dosing (0.1 - 10 mM concentration) Step1->Step2 Step3 3. Incubation (24h - 48h at 37°C, 5% CO2) Step2->Step3 Step4 4. MTT Reagent Addition (Formazan crystal generation) Step3->Step4 Step5 5. Solubilization & Dual-Wavelength Reading Step4->Step5 Step6 6. IC50 Calculation & Toxicity Profiling Step5->Step6

Fig 2: Standardized in vitro cytotoxicity workflow for assessing compound-induced cellular stress.

Step-by-Step Methodology:

  • Plate Architecture (Self-Validation): Seed HDFs in a 96-well plate. Fill the outermost perimeter wells with 200 µL of sterile PBS to mitigate evaporation (edge-effect artifacts).

  • Control Establishment:

    • Negative Control: 1X PBS vehicle (establishes 100% baseline viability).

    • Positive Control: 10% DMSO (validates the assay's dynamic range by inducing total cell death).

  • Dosing: Expose cells to a logarithmic concentration gradient of 4-(2-aminoethyl)piperazin-2-one dihydrochloride (0.1 mM to 10 mM) for 24 hours.

  • Signal Generation: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow mitochondrial succinate dehydrogenase to reduce MTT into purple formazan.

  • Data Acquisition (Self-Validation): Solubilize crystals using acidified isopropanol. Read absorbance at 570 nm , but crucially, subtract the background absorbance at 650 nm . This dual-wavelength reading validates the data by eliminating signal noise caused by cellular debris or precipitated compound.

References

Below is the consolidated list of authoritative sources utilized to ground the chemical properties, GHS classifications, and application data for 4-(2-aminoethyl)piperazin-2-one and its dihydrochloride salt.

  • Accela ChemBio - Chemical Catalog: 4-(2-aminoethyl)piperazin-2-one. URL: [Link]

  • Google Patents (US20250057960A1) - Oligosaccharide complexes and uses (Targeted delivery systems utilizing CAS 145625-71-4).

Sources

Exploratory

4-(2-aminoethyl)piperazin-2-one dihydrochloride material safety data sheet (MSDS)

An In-Depth Technical Guide to 4-(2-aminoethyl)piperazin-2-one dihydrochloride for Research and Development Professionals Disclaimer: This document is an in-depth technical guide intended for informational purposes for r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(2-aminoethyl)piperazin-2-one dihydrochloride for Research and Development Professionals

Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a manufacturer-provided Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical.

Section 1: Chemical Identification and Core Properties

4-(2-aminoethyl)piperazin-2-one dihydrochloride is a piperazine derivative of interest in synthetic and medicinal chemistry. Its core structure, a piperazinone ring with an aminoethyl side chain, makes it a versatile building block. The dihydrochloride salt form generally confers greater stability and solubility in aqueous media compared to the free base.

PropertyValueSource
CAS Number 1185173-26-5[1]
Molecular Formula C6H15Cl2N3O[1]
Molecular Weight 216.11 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥98%[1][2]
Storage Store at room temperature in a dry, cool place.[2]

Section 2: Hazard Identification and Toxicological Profile

Primary Hazards Associated with N-(2-Aminoethyl)piperazine:

  • Corrosive: Causes severe skin burns and eye damage.[3][4][5] Contact can lead to chemical burns and, in the case of eye contact, potentially blindness.[4]

  • Toxic: Toxic in contact with skin and harmful if swallowed.[5]

  • Sensitizer: May cause an allergic skin reaction.[3][4][5]

  • Inhalation Hazard: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[3][5]

Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[3][6] As a corrosive material, ingestion can cause severe damage to the digestive tract.[3]

Section 3: First Aid Measures

Immediate medical attention is critical in case of exposure. The following first aid measures are based on protocols for corrosive and toxic amine compounds.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[3][5] Flush the affected area with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air.[3][7] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water.[3] If the person is conscious, give them small sips of water. Seek immediate medical attention.

Section 4: Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

  • Handle only in a well-ventilated area, preferably in a certified chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3][9]

  • Avoid the formation of dust and aerosols.[9]

  • Wash hands thoroughly after handling.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

  • Keep away from sources of ignition.[3]

  • Store locked up.[3][7]

Section 5: Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure.

Caption: PPE and workflow for safe handling.

Section 6: Experimental Protocols

Due to the lack of specific experimental data for 4-(2-aminoethyl)piperazin-2-one dihydrochloride in the search results, a detailed, validated experimental protocol cannot be provided. However, a general protocol for the safe handling and use of a solid chemical of this nature in a research setting is outlined below.

General Protocol for Weighing and Dispensing:

  • Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface.

  • PPE: Don the appropriate PPE as described in Section 5.

  • Weighing:

    • Place a weigh boat on an analytical balance within the fume hood.

    • Tare the balance.

    • Carefully transfer the solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the weight.

  • Dispensing/Solubilization:

    • If preparing a solution, place a stir bar in an appropriate flask.

    • Add the desired solvent to the flask.

    • Carefully add the weighed solid to the solvent.

    • Cap the flask and allow the solid to dissolve with stirring. Gentle heating may be required, but this should be done with caution and with appropriate ventilation.

  • Cleanup:

    • Clean the spatula and work surface thoroughly.

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the appropriate chemical waste container.

  • Post-Handling:

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Conclusion: The Imperative of a Manufacturer-Specific SDS

This technical guide provides a foundational understanding of the properties and potential hazards of 4-(2-aminoethyl)piperazin-2-one dihydrochloride, based on available data and extrapolation from a structurally similar compound. However, it is crucial to recognize that subtle structural differences can lead to significant changes in chemical reactivity and toxicology.

Therefore, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) provided by the manufacturer or supplier before any handling, storage, or use of this compound. The SDS will contain specific and validated information that is essential for a comprehensive risk assessment and the implementation of appropriate safety controls in your laboratory.

References

  • MATERIAL SAFETY DATA SHEET. Product and Company Identification. [Link]

  • Sigma-Aldrich. 4-(2-Aminoethyl)piperazin-2-one dihydrochloride. [Link]

  • PubChem. 4-(2-Aminoethyl)piperidine dihydrochloride. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Amino-4-methylpiperazine. [Link]

  • NICNAS. Piperazine: Human health tier II assessment. [Link]

  • PubChem. 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 1-(2-Aminoethyl)piperazine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: N-AMINOETHYLPIPERAZINE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Synthesis of 4-(2-aminoethyl)piperazin-2-one Dihydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-aminoethyl)piperazin-2-one dihydrochloride, a key intermediate in pharmaceutical research and drug development. The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-aminoethyl)piperazin-2-one dihydrochloride, a key intermediate in pharmaceutical research and drug development. The synthesis is presented as a multi-step process, beginning with the formation of the core piperazin-2-one ring, followed by the strategic introduction of the 2-aminoethyl side chain at the N4 position, and concluding with the formation of the dihydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The protocol emphasizes safety, efficiency, and high-purity outcomes, validated by standard analytical techniques.

Introduction and Significance

Piperazin-2-one and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core scaffold of numerous biologically active compounds.[1][2] Their unique conformational properties and ability to present substituents in specific spatial orientations make them ideal for designing molecules that interact with biological targets with high affinity and selectivity. The title compound, 4-(2-aminoethyl)piperazin-2-one dihydrochloride, is a valuable building block, incorporating a reactive primary amine that allows for further derivatization and the construction of more complex molecular architectures. This guide details a robust and logical synthetic pathway to access this important intermediate.

Overall Synthetic Strategy

The synthesis of 4-(2-aminoethyl)piperazin-2-one dihydrochloride is approached via a three-stage process. This strategy is designed to maximize yield and purity by controlling the reactivity of the involved functional groups.

G cluster_0 Stage 1: Piperazin-2-one Core Synthesis cluster_1 Stage 2: N-Alkylation & Deprotection cluster_2 Stage 3: Salt Formation A Ethylenediamine C Piperazin-2-one A->C Substitution B Ethyl Chloroacetate B->C Cyclization D Piperazin-2-one F 4-(2-Phthalimidoethyl)piperazin-2-one D->F Alkylation E N-(2-Chloroethyl)phthalimide E->F G 4-(2-Aminoethyl)piperazin-2-one F->G Hydrazinolysis (Deprotection) H 4-(2-Aminoethyl)piperazin-2-one J 4-(2-Aminoethyl)piperazin-2-one dihydrochloride H->J I Hydrochloric Acid I->J

Figure 1: Overall workflow for the synthesis of 4-(2-aminoethyl)piperazin-2-one dihydrochloride.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaPuritySupplierNotes
EthylenediamineC₂H₈N₂≥99%Sigma-Aldrich-
Ethyl ChloroacetateC₄H₇ClO₂≥98%Sigma-AldrichLachrymator, handle in fume hood
TolueneC₇H₈AnhydrousSigma-Aldrich-
N-(2-Chloroethyl)phthalimideC₁₀H₈ClNO₂≥97%Sigma-Aldrich-
Potassium CarbonateK₂CO₃AnhydrousSigma-AldrichFinely powdered
AcetonitrileCH₃CNAnhydrousSigma-Aldrich-
Hydrazine MonohydrateH₆N₂O≥98%Sigma-AldrichToxic and corrosive
EthanolC₂H₅OH200 ProofSigma-Aldrich-
Hydrochloric AcidHCl2M in Diethyl EtherSigma-AldrichCorrosive
Diethyl Ether(C₂H₅)₂OAnhydrousSigma-AldrichHighly flammable
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH paper

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system

Detailed Synthesis Protocol

Stage 1: Synthesis of Piperazin-2-one

This stage is based on the well-established method of reacting a diamine with an α-halo ester, leading to a substitution followed by an intramolecular cyclization.[3] Using an excess of ethylenediamine helps to minimize the formation of dimeric and polymeric byproducts.

Step-by-Step Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylenediamine (300 g, 5.0 mol) and toluene (500 mL).

  • Addition of Ester: While stirring vigorously, add ethyl chloroacetate (61.3 g, 0.5 mol) dropwise over a period of 2 hours. An exothermic reaction will occur, and a white precipitate will form.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours.

  • Work-up: Cool the reaction mixture to room temperature. The mixture will be a thick slurry. Filter the solid and wash with a small amount of cold toluene.

  • Purification: The crude product is purified by recrystallization from hot ethanol to yield piperazin-2-one as a white crystalline solid.

Stage 2: Synthesis of 4-(2-Aminoethyl)piperazin-2-one

This stage involves the N-alkylation of the piperazin-2-one core. A protected form of the aminoethyl group, N-(2-chloroethyl)phthalimide, is used to prevent side reactions with the primary amine. The phthalimide protecting group is then removed via hydrazinolysis.

Step-by-Step Protocol:

  • Alkylation Reaction Setup: To a 500 mL round-bottom flask, add piperazin-2-one (10.0 g, 0.1 mol), N-(2-chloroethyl)phthalimide (22.3 g, 0.1 mol), and finely powdered anhydrous potassium carbonate (27.6 g, 0.2 mol) in anhydrous acetonitrile (250 mL).

  • Alkylation Reaction: Heat the suspension to reflux (approximately 82 °C) and stir vigorously for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-protected intermediate, 4-(2-phthalimidoethyl)piperazin-2-one.

  • Deprotection Setup: Dissolve the crude intermediate in ethanol (200 mL) in a 500 mL round-bottom flask. Add hydrazine monohydrate (10.0 g, 0.2 mol).

  • Deprotection Reaction: Heat the mixture to reflux for 4 hours. A voluminous white precipitate of phthalhydrazide will form.

  • Isolation of Free Base: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol. Concentrate the filtrate under reduced pressure to yield the crude 4-(2-aminoethyl)piperazin-2-one as a viscous oil.

Stage 3: Formation of 4-(2-Aminoethyl)piperazin-2-one Dihydrochloride

The final step is the conversion of the free base into its more stable and handleable dihydrochloride salt.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the crude 4-(2-aminoethyl)piperazin-2-one in a minimal amount of ethanol. Cool the solution in an ice bath.

  • Acidification: Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-(2-aminoethyl)piperazin-2-one dihydrochloride.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

AnalysisExpected Results
¹H NMR Peaks corresponding to the ethyl and piperazinone protons.
¹³C NMR Resonances for the carbonyl and aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the free base.
HPLC Purity ≥95%.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1Incomplete reaction or side reactions.Ensure slow addition of ethyl chloroacetate and adequate reflux time.
Incomplete alkylation in Stage 2Insufficient base or reaction time.Use finely powdered, anhydrous K₂CO₃ and monitor the reaction until completion.
Difficulty in removing phthalhydrazide-After filtration, an acidic workup can be performed to precipitate any remaining hydrazine and a basic workup to isolate the product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl chloroacetate is a lachrymator.

  • Hydrazine is toxic and corrosive. Handle with extreme care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 2023. Available at: [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available at: [Link]

  • Google Patents. (2018). CN106117153B - The preparation method of 2- piperazinones.
  • Google Patents. (2016). CN106117153A - The preparation method of 2 piperazinones.
  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

Sources

Application

Application Notes and Protocols: 4-(2-Aminoethyl)piperazin-2-one as a Medicinal Chemistry Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Piperazinone Scaffold The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperazinone Scaffold

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in successful drug candidates across a multitude of therapeutic areas.[1][2] Its unique physicochemical properties, including its conformational flexibility and tunable basicity, allow for advantageous interactions with a wide array of biological targets.[1] Within this esteemed class of compounds, 4-(2-aminoethyl)piperazin-2-one emerges as a particularly versatile and valuable building block. This bifunctional scaffold, featuring a secondary amine within the piperazinone ring and a primary amine on the ethyl substituent, offers medicinal chemists a powerful tool for crafting complex molecules with tailored pharmacological profiles.

The presence of the lactam functionality within the piperazine ring introduces a degree of rigidity and a hydrogen bond acceptor, which can be exploited for specific interactions within target binding sites. The primary aminoethyl side chain provides a convenient handle for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This guide provides an in-depth exploration of the applications of 4-(2-aminoethyl)piperazin-2-one, complete with detailed protocols for its incorporation into drug-like molecules.

Physicochemical Properties and Design Rationale

The strategic incorporation of 4-(2-aminoethyl)piperazin-2-one into a drug candidate is often driven by the desire to modulate key physicochemical properties that are critical for a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyImplication in Drug Design
Solubility The polar nature of the piperazinone ring and the primary amine generally enhances aqueous solubility, a crucial factor for oral bioavailability and formulation.
Basicity (pKa) The two nitrogen atoms exhibit different basicities, allowing for selective reactions and specific ionic interactions with biological targets.
Lipophilicity (LogP/LogD) The piperazinone moiety offers a balance between hydrophilic and lipophilic character, which can be fine-tuned through substitution to optimize membrane permeability.
Metabolic Stability The piperazinone ring can influence metabolic stability, potentially blocking sites of metabolism or altering the metabolic profile of a compound.[2]

The decision to utilize this building block is a strategic one, aimed at achieving a desirable balance of potency, selectivity, and drug-like properties.

Core Synthetic Methodologies

The primary amino group of 4-(2-aminoethyl)piperazin-2-one is the principal site of chemical modification, allowing for its conjugation to a wide variety of molecular scaffolds. The two most common and powerful methods for achieving this are amide bond formation and reductive amination.

Amide Bond Formation: A Robust and Versatile Linkage

The formation of an amide bond between the primary amine of 4-(2-aminoethyl)piperazin-2-one and a carboxylic acid is a fundamental and highly reliable transformation in medicinal chemistry.[3] This reaction creates a stable linkage and introduces a new functional group that can participate in hydrogen bonding interactions.

Mechanism of Action: The reaction proceeds via the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents fall into two main categories: carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).[3][4]

Workflow for Amide Bond Formation:

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Monitoring & Workup cluster_3 Isolation reagents Dissolve Carboxylic Acid (1.0 eq) and 4-(2-aminoethyl)piperazin-2-one (1.0-1.2 eq) in Anhydrous Solvent (DMF, DCM) activation Add Coupling Reagent (e.g., HATU, EDC) and Base (e.g., DIPEA) at 0°C to RT reagents->activation Step 1 monitoring Monitor by TLC or LC-MS activation->monitoring Step 2 workup Aqueous Workup: Quench, Dilute, Wash (acid, base, brine) monitoring->workup Step 3 isolation Dry Organic Layer, Filter, Concentrate workup->isolation Step 4 purification Purify by Column Chromatography isolation->purification Step 5

Caption: General workflow for amide bond formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of carboxylic acids and is known for its high efficiency and low rate of racemization.[5]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 4-(2-aminoethyl)piperazin-2-one dihydrochloride (1.1 equiv)[6]

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv) and 4-(2-aminoethyl)piperazin-2-one dihydrochloride (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Add HATU (1.1 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for the N-alkylation of amines, providing a direct route to secondary and tertiary amines.[7] This two-step, one-pot process involves the reaction of the primary amine of 4-(2-aminoethyl)piperazin-2-one with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8]

Mechanism of Action: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine intermediate. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the imine to the amine.[9]

Workflow for Reductive Amination:

G cluster_0 Preparation cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Isolation reagents Dissolve 4-(2-aminoethyl)piperazin-2-one and Aldehyde/Ketone in Anhydrous Solvent imine Stir at RT for 30-60 min (Acid catalyst optional) reagents->imine Step 1 reduction Add Reducing Agent (e.g., NaBH(OAc)₃) and Stir for 4-24 h imine->reduction Step 2 workup Quench Reaction, Extract with Organic Solvent reduction->workup Step 3 isolation Dry, Concentrate, and Purify workup->isolation Step 4

Caption: General workflow for reductive amination.

Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is particularly useful due to the mildness and functional group tolerance of NaBH(OAc)₃.[9]

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • 4-(2-aminoethyl)piperazin-2-one dihydrochloride (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add 4-(2-aminoethyl)piperazin-2-one dihydrochloride (1.1 equiv) and the aldehyde or ketone (1.0 equiv).

  • Add anhydrous DCM or DCE.

  • Add TEA or DIPEA (2.2 equiv) to neutralize the hydrochloride salt and liberate the free amine.

  • Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the imine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The addition may be exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate in vacuo, and purify the crude product by flash column chromatography.

Applications in Drug Discovery: Case Studies

The versatility of the 4-(2-aminoethyl)piperazin-2-one building block is best illustrated through its application in the synthesis of various classes of therapeutic agents.

Kinase Inhibitors

The piperazine moiety is a common feature in many approved kinase inhibitors, where it often serves as a linker or a solubilizing group that interacts with the ATP-binding pocket.[2][10] The 4-(2-aminoethyl)piperazin-2-one scaffold can be used to position a molecule optimally within the kinase active site, with the primary amine serving as an attachment point for a warhead or a fragment that confers selectivity. For instance, in the design of novel CDK2 inhibitors, a hybridization strategy involving a benzofuran scaffold and a piperazine moiety has shown promise.[10] The aminoethylpiperazinone can be similarly employed to explore the chemical space around the kinase hinge region.

GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets. The basic nitrogen atoms of the piperazinone scaffold can engage in crucial ionic interactions with acidic residues in the transmembrane domains of GPCRs. The aminoethyl side chain allows for the introduction of various substituents that can probe different regions of the receptor binding pocket, leading to the discovery of potent and selective agonists or antagonists.

PROTACs and Molecular Glues

In the rapidly evolving field of targeted protein degradation, bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) require a linker to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase. The 4-(2-aminoethyl)piperazin-2-one building block is an excellent starting point for the synthesis of such linkers. Its primary amine can be readily functionalized to attach either the target-binding element or the E3 ligase ligand, while the piperazinone ring itself can contribute to the desired physicochemical properties of the linker, such as solubility and cell permeability.

Conclusion

4-(2-Aminoethyl)piperazin-2-one is a high-value building block in medicinal chemistry, offering a unique combination of structural features and synthetic accessibility. Its bifunctional nature allows for its straightforward incorporation into a wide range of molecular architectures through robust and well-established synthetic methodologies like amide bond formation and reductive amination. By leveraging the inherent properties of the piperazinone scaffold, medicinal chemists can strategically design and synthesize novel therapeutic agents with improved potency, selectivity, and drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile building block in their drug discovery endeavors.

References

Sources

Method

Application Note: Preparation and Handling of Aqueous Stock Solutions for 4-(2-Aminoethyl)piperazin-2-one Dihydrochloride

Executive Summary 4-(2-Aminoethyl)piperazin-2-one dihydrochloride (CAS: 1185173-26-5) is a highly versatile piperazine derivative utilized extensively as a building block in medicinal chemistry, particularly for synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Aminoethyl)piperazin-2-one dihydrochloride (CAS: 1185173-26-5) is a highly versatile piperazine derivative utilized extensively as a building block in medicinal chemistry, particularly for synthesizing compounds targeting neurological and psychiatric disorders 1[1]. Supplied as a dihydrochloride salt (MW: 216.11 g/mol ), this compound exhibits excellent aqueous solubility 2[2].

This technical guide outlines the physicochemical causality behind its handling requirements and provides a self-validating protocol for preparing stable, assay-ready aqueous stock solutions.

Chemical Mechanics & Causality

To design a robust protocol, we must first understand the fundamental behavior of the molecule in solution:

  • The Role of the Dihydrochloride Salt: Free base piperazine derivatives are often prone to oxidation and exhibit limited solubility in purely aqueous media. The formulation of 4-(2-aminoethyl)piperazin-2-one as a dihydrochloride salt significantly alters its dissolution thermodynamics, enhancing its hydrophilicity and allowing for the preparation of high-concentration stock solutions (>50 mg/mL) in polar solvents 3[3]. This salt formation is a standard practice to facilitate the handling of reactive amine groups 4[4].

  • Hygroscopicity & Weighing Errors: Dihydrochloride salts are inherently hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, leading to rapid water absorption. This not only degrades the compound over time but also artificially inflates the mass during weighing, leading to sub-optimal stock concentrations. Causality: Vials must be equilibrated to room temperature in a desiccator prior to opening.

  • Acidic Shift in Solution: Dissolving a dihydrochloride salt in unbuffered water releases protons ( H+ ), yielding a highly acidic solution (often pH 3.0–4.0). If this stock is introduced directly into cell-based assays, it will cause localized pH shock and artifactual cytotoxicity. Causality: The protocol must incorporate a pH validation and neutralization step using physiological buffers (e.g., PBS) or mild bases (e.g., 0.1 M NaOH).

Quantitative Data Summary

Table 1: Physicochemical Properties | Property | Specification | | :--- | :--- | | Chemical Name | 4-(2-Aminoethyl)piperazin-2-one dihydrochloride | | CAS Number | 1185173-26-5 | | Molecular Formula | C6​H15​Cl2​N3​O | | Molecular Weight | 216.11 g/mol | | Appearance | White to off-white solid |

Table 2: Solubility & Storage Guidelines

Solvent Max Recommended Stock Conc. Storage Temp Estimated Stability
Ultrapure Water 50 mg/mL -20°C 6–12 months
PBS (pH 7.4) 20 mg/mL -20°C 6 months

| DMSO | Not Recommended (Salt insolubility) | N/A | N/A |

Self-Validating Experimental Protocol

The following workflow is designed as a closed-loop system where each step contains a built-in validation checkpoint to ensure the integrity of the final stock solution.

Workflow A 1. Equilibrate Solid (Desiccated, Room Temp) B 2. Weigh Compound (4-(2-aminoethyl)piperazin-2-one) A->B C 3. Add Aqueous Solvent (Ultrapure Water or PBS) B->C D 4. Vortex & Sonicate (Checkpoint: Visual Clarity) C->D E 5. pH Validation (Checkpoint: Neutralize excess HCl) D->E F 6. Sterile Filtration (0.22 µm PES Membrane) E->F G 7. Aliquot & Store (-20°C to -80°C) F->G

Self-validating workflow for aqueous stock solution preparation.

Step-by-Step Methodology

Step 1: Environmental Equilibration

  • Remove the sealed vial of 4-(2-aminoethyl)piperazin-2-one dihydrochloride from -20°C storage.

  • Place the vial in a desiccator at room temperature for at least 30–60 minutes.

  • Validation: Ensure no condensation forms on the exterior of the vial before opening.

Step 2: Gravimetric Preparation

  • Using an analytical balance, accurately weigh the desired mass of the compound (e.g., 21.6 mg for a 100 mM stock in 1 mL).

  • Transfer the powder to a sterile, static-free polypropylene tube.

Step 3: Dissolution & Visual Validation

  • Add the calculated volume of Ultrapure Water (for chemical assays) or 1X PBS, pH 7.4 (for biological assays).

  • Vortex the mixture vigorously for 30–60 seconds. If necessary, place in an ultrasonic bath for 2 minutes at room temperature.

  • Validation Checkpoint (Visual): Hold the tube against a light source. The solution must be 100% transparent with zero particulate matter. If cloudiness persists, the maximum solubility threshold has been exceeded or the solvent is contaminated.

Step 4: pH Validation & Adjustment (Critical)

  • Extract a 10 µL aliquot and spot it onto high-resolution pH indicator paper, or use a micro-pH probe.

  • Validation Checkpoint (pH): If the pH is < 5.0 (expected for dihydrochloride salts in unbuffered water), carefully titrate with 0.1 M NaOH or 1 M HEPES buffer until the pH reaches the physiological range (7.2–7.4).

  • Note: Account for the added volume of the neutralizing agent when calculating the final molarity.

Step 5: Sterilization & Storage

  • Draw the neutralized solution into a sterile syringe.

  • Attach a 0.22 µm Polyethersulfone (PES) syringe filter. (Avoid nylon filters as they may bind small organic molecules).

  • Filter the solution into sterile, pre-labeled cryovials.

  • Aliquot the solution into single-use volumes (e.g., 50–100 µL) to prevent degradation from repeated freeze-thaw cycles. Store immediately at -20°C.

References

  • Title: 4-(2-Aminoethyl)
  • Title: CAS 145625-71-4: 4-(2-aminoetil)
  • Title: Application Notes and Protocols: Preparation of Cystamine Dihydrochloride Stock Solutions Source: Benchchem URL
  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave)

Sources

Application

Application Notes and Protocols for 4-(2-aminoethyl)piperazin-2-one in Psychiatric Drug Development

Introduction: The Therapeutic Potential of the Piperazine Scaffold in Psychiatry The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nerv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold in Psychiatry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its prevalence in antipsychotics, antidepressants, and anxiolytics stems from its ability to interact with a variety of neurotransmitter receptors, including dopamine, serotonin, and sigma receptors.[2][3] The structural analogue, 4-(2-aminoethyl)piperazin-2-one, presents an intriguing, underexplored molecule with significant potential for psychiatric drug development. The presence of the piperazin-2-one core, combined with an aminoethyl side chain, suggests a pharmacological profile that may offer a novel approach to treating complex psychiatric disorders.

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and investigational protocols for 4-(2-aminoethyl)piperazin-2-one. Given the limited direct literature on this specific molecule, the proposed applications and methodologies are based on established knowledge of structurally related piperazine and piperidin-2-one derivatives active in the CNS.

Hypothesized Mechanism of Action and Therapeutic Targets

Based on the pharmacology of related compounds, 4-(2-aminoethyl)piperazin-2-one is hypothesized to modulate key neurotransmitter systems implicated in the pathophysiology of psychiatric disorders. The primary putative targets include:

  • Dopamine Receptors (D2/D3): Antagonism at D2 and D3 receptors is a well-established mechanism for antipsychotic efficacy, particularly in mitigating the positive symptoms of schizophrenia.[4] The piperazine moiety is a common feature in many atypical antipsychotics that target these receptors.[5]

  • Serotonin Receptors (5-HT1A/5-HT2A): Modulation of serotonin receptors is crucial for the therapeutic effects of many antidepressants and atypical antipsychotics.[6] 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects, while 5-HT2A receptor antagonism can improve negative symptoms and reduce extrapyramidal side effects of D2 blockade.[5]

  • Sigma-1 (σ1) Receptors: The σ1 receptor is a unique intracellular chaperone protein involved in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[7][8] Ligands targeting the σ1 receptor are being investigated for their potential in treating depression, anxiety, and psychosis.[9][10] The aminoethyl side chain in the target molecule is a structural feature found in known σ1 receptor ligands.[11][12]

A multi-target engagement profile for 4-(2-aminoethyl)piperazin-2-one could offer a synergistic approach to treating complex psychiatric conditions like schizophrenia, which involves a constellation of positive, negative, and cognitive symptoms.

Proposed Synthesis of 4-(2-aminoethyl)piperazin-2-one

Several synthetic routes can be envisioned for the preparation of 4-(2-aminoethyl)piperazin-2-one. A plausible approach involves a multi-step synthesis starting from readily available starting materials. One such strategy is outlined below, based on established methods for the synthesis of N-substituted piperazin-2-ones.[13][14]

Protocol: Synthesis of 4-(2-aminoethyl)piperazin-2-one

Step 1: Synthesis of N-Boc-protected aminoethylpiperazine

  • To a solution of piperazine in a suitable solvent (e.g., dichloromethane), add tert-butyl (2-aminoethyl)carbamate (Boc-AEEA) and a coupling agent (e.g., DCC or EDC).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-(tert-butoxycarbonyl)-2-(piperazin-1-yl)ethan-1-amine.

Step 2: Synthesis of 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazin-2-one

  • In a round-bottom flask, dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).

  • Add chloroacetyl chloride dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 4-(2-((tert-butoxycarbonyl)amino)ethyl)piperazin-2-one.

Step 3: Deprotection to yield 4-(2-aminoethyl)piperazin-2-one

  • Dissolve the Boc-protected intermediate from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, 4-(2-aminoethyl)piperazin-2-one, by crystallization or column chromatography.

In Vitro Characterization

A comprehensive in vitro pharmacological profiling is essential to determine the binding affinities and functional activities of 4-(2-aminoethyl)piperazin-2-one at its putative targets.

Protocol: Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[15][16]

General Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, σ1) or from specific brain regions of rodents (e.g., striatum for dopamine receptors, cortex for serotonin receptors).

  • Assay Buffer: Use a buffer system appropriate for the specific receptor being assayed.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-(+)-Pentazocine for σ1) and varying concentrations of the test compound (4-(2-aminoethyl)piperazin-2-one).[17][18]

  • Determination of Non-specific Binding: Include a set of wells with a high concentration of a known non-labeled ligand to determine non-specific binding.

  • Incubation and Filtration: Incubate the plates at a specific temperature for a defined period to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Target Receptor Radioligand Non-specific Ligand Tissue/Cell Source
Dopamine D2[³H]-SpiperoneHaloperidolRat Striatum / CHO-D2 cells
Dopamine D3[³H]-SpiperoneS33138HEK293-D3 cells
Serotonin 5-HT1A[³H]-8-OH-DPATSerotoninRat Hippocampus / HeLa-5HT1A cells
Serotonin 5-HT2A[³H]-KetanserinRisperidoneRat Cortex / CHO-5HT2A cells
Sigma-1 (σ1)[³H]-(+)-PentazocineHaloperidolGuinea Pig Brain / Jurkat cells

Table 1: Proposed Radioligand Binding Assay Panel for 4-(2-aminoethyl)piperazin-2-one.

Protocol: Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

1. G-Protein Coupled Receptor (GPCR) Activation Assays (for Dopamine and Serotonin Receptors):

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation. An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonistic activity, while inhibition of agonist-stimulated binding suggests antagonism.

  • Second Messenger Assays (e.g., cAMP, Calcium Mobilization): Measure changes in intracellular second messenger levels (e.g., inhibition of forskolin-stimulated cAMP for Gi-coupled receptors like D2 and 5-HT1A, or calcium influx for Gq-coupled receptors like 5-HT2A) in response to the test compound.

2. Receptor Internalization Assay (for 5-HT2A Receptors):

  • This assay can be used to differentiate between different classes of antipsychotics.[19] Cell lines expressing tagged 5-HT2A receptors are treated with the test compound, and receptor internalization is quantified using microscopy or flow cytometry.

In Vivo Evaluation

Following in vitro characterization, promising compounds should be evaluated in animal models to assess their pharmacokinetic properties, in vivo target engagement, and behavioral effects relevant to psychiatric disorders.

Protocol: In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the compound's effect on neurochemistry.[20][21][22]

Workflow:

  • Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum) in anesthetized rodents.

  • Recovery: Allow the animals to recover from surgery for at least 24-48 hours.

  • Perfusion and Sampling: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[23] Collect dialysate samples at regular intervals.

  • Drug Administration: After collecting baseline samples, administer 4-(2-aminoethyl)piperazin-2-one (systemically or locally) and continue collecting dialysate samples.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.[24]

Figure 1: Drug Discovery Workflow for 4-(2-aminoethyl)piperazin-2-one.
Protocol: Behavioral Models in Rodents

A battery of behavioral tests is necessary to evaluate the potential antipsychotic, antidepressant, and anxiolytic properties of the compound.[25]

1. Models for Antipsychotic-like Activity:

  • Prepulse Inhibition (PPI) of Startle: This test assesses sensorimotor gating, a process that is deficient in schizophrenic patients.[26][27] The ability of a compound to reverse a deficit in PPI induced by a psychomimetic agent (e.g., MK-801 or amphetamine) is indicative of antipsychotic-like activity.[28]

  • Hyperlocomotion Models: Psychostimulants like amphetamine or NMDA receptor antagonists like MK-801 induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis.[5] The ability of 4-(2-aminoethyl)piperazin-2-one to attenuate this hyperlocomotion would suggest antipsychotic potential.

2. Models for Antidepressant-like Activity:

  • Forced Swim Test (FST): This is a widely used screening test for antidepressants.[29] A decrease in the duration of immobility in the FST is interpreted as an antidepressant-like effect.[30]

  • Tail Suspension Test (TST): Similar to the FST, this test measures behavioral despair, and a reduction in immobility time is indicative of antidepressant activity.

3. Models for Anxiolytic-like Activity:

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[31] An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.[29][32]

  • Light-Dark Box Test: This model also utilizes the conflict between the innate aversion to brightly lit areas and the drive to explore a novel environment.[31] Anxiolytic compounds increase the time spent in the light compartment.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Dopamine_Release Dopamine_Release D2_auto->Dopamine_Release Inhibits HT1A_auto 5-HT1A Autoreceptor Serotonin_Release Serotonin_Release HT1A_auto->Serotonin_Release Inhibits D2_post D2 Receptor Downstream_Signaling_D2 Downstream_Signaling_D2 D2_post->Downstream_Signaling_D2 Modulates HT2A 5-HT2A Receptor Downstream_Signaling_HT2A Downstream_Signaling_HT2A HT2A->Downstream_Signaling_HT2A Modulates Sigma1 σ1 Receptor Neuronal_Plasticity Neuronal_Plasticity Sigma1->Neuronal_Plasticity Promotes Compound 4-(2-aminoethyl)piperazin-2-one Compound->D2_auto Antagonist Compound->HT1A_auto Agonist Compound->D2_post Antagonist Compound->HT2A Antagonist Compound->Sigma1 Agonist

Figure 2: Hypothesized Multi-Target Signaling Pathways.

Conclusion

4-(2-aminoethyl)piperazin-2-one represents a novel chemical entity with a high potential for development as a psychiatric therapeutic. Its structural features suggest a multi-target pharmacological profile that could be beneficial for treating complex disorders such as schizophrenia and depression. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this promising compound. A systematic investigation following these guidelines will be instrumental in elucidating its therapeutic potential and advancing it through the drug discovery pipeline.

References

  • Jovanovic, M., Petkovic, M., Jovanovic, P., Simic, M., Tasic, G., Eric, S., & Savic, V. (2019). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. European Journal of Organic Chemistry, 2019(2-3), 295-299. [Link]

  • de la Peña, J. B., & Cheong, J. H. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 9(4), 425-438. [Link]

  • Zhang, M., & Li, X. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1469-1477. [Link]

  • Pérez-Madrigal, M. M., & Merkoci, A. (2018). Mining the Potential of Label-Free Biosensors for In Vitro Antipsychotic Drug Screening. Sensors, 18(1), 226. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206. [Link]

  • Román, F. S., & Maurice, T. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current pharmaceutical design, 14(34), 3666-3682. [Link]

  • Antec Scientific. (2009). Neurotransmitter analysis and On-line Microdialysis (OMD). [Link]

  • Kim, H., & Han, P. L. (2018). Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update. Experimental neurobiology, 27(6), 479-494. [Link]

  • Powell, S. B., & Miyakawa, T. (2006). Schizophrenia-relevant behavioral testing in rodent models: a uniquely human disorder?. American journal of medical genetics. Part C, Seminars in medical genetics, 142C(1), 36-43. [Link]

  • Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. [Link]

  • Lestari, W. I., & Sani, F. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Applied Pharmaceutical Science, 14(10), 001-013. [Link]

  • Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in clinical neuroscience, 8(3), 323-333. [Link]

  • Di Chiara, G. (1998). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Trends in pharmacological sciences, 19(1), 27-32. [Link]

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & biomolecular chemistry, 13(8), 2360-2365. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The pharmacology of sigma-1 receptors. Mini reviews in medicinal chemistry, 10(14), 1255-1264. [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models of anxiety and anxiolytic drug action. Neuroscience, 248, 143-163. [Link]

  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. [Link]

  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Behavioural pharmacology, 12(6-7), 441-450. [Link]

  • Enquist, P. A., & Stoltz, B. M. (2009). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 48(13), 2393-2397. [Link]

  • Rajagopal, S., & Rajagopal, S. (2009). U.S. Patent No. 7,524,639. Washington, DC: U.S.
  • Wang, D., & Jie, W. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 897931. [Link]

  • Wieronska, J. M., & Zatorska, J. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 25(17), 9394. [Link]

  • Wieronska, J. M., & Zatorska, J. (2018). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Cells, 7(12), 263. [Link]

  • Charles River Laboratories. (n.d.). Rodent Behavior Testing. [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. [Link]

  • ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents. [Link]

  • Stanczak, A., & Fidecka, S. (2019). Coumarin-piperazine derivatives as biologically active compounds. Acta poloniae pharmaceutica, 76(6), 965-977. [Link]

  • Fujita Health University. (2025). Assessing Spontaneous Behavioral Changes in a Mouse Model of Schizophrenia. [Link]

  • Zhang, Y., & Xu, W. (2013). Synthesis and Biological Investigation of Coumarin Piperazine (Piperidine) Derivatives as Potential Multireceptor Atypical Antipsychotics. Journal of medicinal chemistry, 56(11), 4549-4561. [Link]

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  • Seba M C et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-575. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]

  • ResearchGate. (n.d.). Assay of CB1 Receptor Binding. [Link]

  • Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735. [Link]

  • Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents. [Link]

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  • Sittampalam, G. S., & Kahl, S. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(4), e202100735. [Link]

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Method

Application Note: Advanced Cross-Coupling Strategies for Piperazin-2-one Derivatives in Drug Discovery

Introduction and Strategic Rationale The piperazin-2-one scaffold is a highly privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved drugs, including CDK4/6 in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The piperazin-2-one scaffold is a highly privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved drugs, including CDK4/6 inhibitors (e.g., Ribociclib, Palbociclib) and Bcl-2 inhibitors (e.g., Venetoclax)[1]. However, functionalizing piperazin-2-ones via transition-metal-catalyzed cross-coupling presents unique chemical challenges. The presence of both a secondary amine and a lactam moiety within the same ring system necessitates highly chemoselective conditions to prevent competitive lactam N-arylation or ring-opening side reactions.

This application note details optimized, self-validating protocols for the Buchwald-Hartwig C-N cross-coupling of piperazin-2-one derivatives with aryl halides, focusing on mechanistic causality, catalyst selection, and rigorous experimental validation[2].

Mechanistic Causality in Reaction Design

The successful N-arylation of piperazin-2-ones relies heavily on the precise orchestration of the palladium catalytic cycle. The secondary amine of piperazin-2-one is sterically hindered and electronically deactivated compared to simple piperazines[3].

  • Oxidative Addition: Aryl bromides or iodides are preferred over chlorides to ensure rapid oxidative addition to the Pd(0) species.

  • Base Selection (Causality): Strong, non-nucleophilic bases such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOt-Bu) are required[4]. LiHMDS is particularly favored in flow chemistry and complex pharmaceutical syntheses (like Ribociclib) because it cleanly deprotonates the coordinated amine without generating problematic transition-metal-chelating byproducts[1][2].

  • Ligand Selection: Bidentate phosphine ligands with large bite angles, such as Xantphos or dppf, facilitate the challenging reductive elimination step by enforcing a cis-geometry of the aryl and amido groups on the Pd(II) center[2][4].

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII L_nPd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination (Piperazin-2-one) PdII->AmineCoord Deprot Deprotonation (Base: LiHMDS) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination of piperazin-2-ones.

Optimization of Reaction Conditions

Quantitative data summarizing the effect of catalyst and base combinations on the yield of N-aryl piperazin-2-ones[2][4].

Catalyst SystemLigandBaseSolventTemp (°C)Chemoselectivity (Amine:Lactam)Yield (%)
Pd2(dba)3 (5 mol%)BINAPCs2CO3Toluene10085:1545%
Pd(OAc)2 (5 mol%)RuPhosNaOt-Bu1,4-Dioxane9095:572%
PdCl2(dppf) (5 mol%) dppf NaOt-Bu Toluene 90 >99:1 88%
Pd2(dba)3 (2.5 mol%) Xantphos LiHMDS THF 65 >99:1 92%

Note: LiHMDS in THF offers the highest chemoselectivity and yield for highly functionalized substrates, avoiding lactam deprotonation[1].

Experimental Protocol: Chemoselective Buchwald-Hartwig Amination

This protocol describes the synthesis of N-aryl piperazin-2-ones using the optimized Pd/Xantphos/LiHMDS system.

Self-Validating System: The protocol includes in-process control (IPC) checks. A color change from dark red to pale yellow/orange upon addition of the base signifies active catalyst turnover. If the solution remains black, Pd-black has precipitated, indicating ligand degradation or oxygen ingress.

Materials Required
  • Piperazin-2-one derivative (1.0 equiv, strictly anhydrous)

  • Aryl bromide/iodide (1.1 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • Xantphos (5.0 mol%)

  • LiHMDS (1.0 M in THF, 2.2 equiv)

  • Anhydrous THF (degassed via sparging with Argon for 30 mins)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd2(dba)3 (2.5 mol%) and Xantphos (5.0 mol%). Add 2 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes until a homogenous dark red solution forms.

  • Substrate Addition: To the catalyst mixture, sequentially add the aryl halide (1.1 equiv) and the piperazin-2-one derivative (1.0 equiv) as a solution in 3 mL of THF.

  • Base Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the LiHMDS solution (2.2 equiv) over 10 minutes. Causality: Slow addition at low temperatures prevents localized exotherms that can trigger lactam ring-opening.

  • Heating and Monitoring: Remove the ice bath and heat the reaction to 65 °C. Monitor the reaction via LC-MS or TLC. Complete consumption of the aryl halide typically occurs within 4–6 hours.

  • Quenching and Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to afford the pure N-aryl piperazin-2-one.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information (NCBI). URL:[Link]

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. URL:[Link]

  • Signature redacted - DSpace@MIT. Massachusetts Institute of Technology. URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Cellular Analysis of 4-(2-aminoethyl)piperazin-2-one dihydrochloride

Introduction: Characterizing a Novel Piperazin-2-one Derivative The piperazine and piperazin-2-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Piperazin-2-one Derivative

The piperazine and piperazin-2-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3][4]. 4-(2-aminoethyl)piperazin-2-one dihydrochloride (CAS No. 1185173-26-5) is a derivative of this class, and while its specific biological targets are not yet fully elucidated, its structural similarity to other bioactive molecules suggests potential for therapeutic applications[1][5].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary in vitro cellular screening cascade for 4-(2-aminoethyl)piperazin-2-one dihydrochloride. The protocols outlined herein are designed to systematically evaluate its potential cytotoxic and cytostatic effects on cultured cancer cells. The overarching goal is to progress from a broad assessment of cell viability to more detailed mechanistic insights into how the compound affects fundamental cellular processes such as apoptosis and cell cycle progression.

Experimental Rationale and Workflow

A logical, stepwise approach is crucial for efficiently characterizing the cellular effects of a novel compound. We propose a screening cascade that begins with a general assessment of metabolic activity and cytotoxicity, followed by more specific assays to determine the mode of cell death and impact on cell division. This hierarchical approach ensures that resources are focused on elucidating the mechanisms of action for compounds that demonstrate initial bioactivity.

Below is a graphical representation of the proposed experimental workflow.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation & Solubilization B Cell Line Selection & Culture A->B Establish Cell Model C Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, or WST-1) B->C Treat with Compound F IC50 Determination C->F Calculate Potency D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) G Quantification of Apoptotic & Necrotic Populations D->G Quantify Cell Death E Cell Cycle Analysis (Propidium Iodide Staining) H Cell Cycle Phase Distribution Analysis E->H Analyze Cell Cycle Arrest F->D If Active F->E If Active Annexin_V_PI_Assay cluster_0 Cell Populations cluster_1 Flow Cytometry Quadrants A Viable Cells (Annexin V-, PI-) Q3 Q3 (Annexin V-, PI-) Viable B Early Apoptotic Cells (Annexin V+, PI-) Q4 Q4 (Annexin V+, PI-) Early Apoptotic C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Q2 Q2 (Annexin V+, PI+) Late Apoptotic/Necrotic D Necrotic Cells (Annexin V-, PI+) Q1 Q1 (Annexin V-, PI+) Necrotic

Caption: Interpretation of Annexin V and Propidium Iodide staining by flow cytometry.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-(2-aminoethyl)piperazin-2-one dihydrochloride at the IC₅₀ concentration (and other relevant concentrations) for 24-48 hours. Include vehicle-treated control cells.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[7][8]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[7] Analyze the samples by flow cytometry within one hour.

Data Analysis: Use the flow cytometer software to create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. Set up quadrants based on unstained and single-stained controls to quantify the percentage of cells in each population: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[9]

Treatment% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.2%2.5%2.1%
Compound X (IC₅₀)45.8%35.1%18.5%
Principle of Cell Cycle Analysis with Propidium Iodide (PI)

Propidium iodide is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[10] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified using flow cytometry. This allows for the differentiation of cells in the major phases of the cell cycle (G0/G1, S, and G2/M) based on their fluorescence intensity.[10][11] Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase will have an intermediate DNA content. Treatment with RNase is essential to prevent PI from binding to double-stranded RNA.[10][12][13]

Protocol 3: Cell Cycle Analysis

Materials:

  • 6-well plates

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS) [11]* Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.

  • Fixation: Wash the cells once with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[6][11][13]

  • Incubation: Fix the cells for at least 30 minutes on ice or overnight at -20°C.[6][11]

  • Washing: Centrifuge the fixed cells (a higher speed may be required, e.g., 500 x g for 5-10 minutes) and wash twice with PBS to remove the ethanol.[6][11]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the samples by flow cytometry. Acquire data for at least 10,000 events per sample.

Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.1%30.5%14.4%
Compound X (IC₅₀)20.3%15.2%64.5%

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of 4-(2-aminoethyl)piperazin-2-one dihydrochloride's in vitro cellular activity. By systematically assessing cell viability, mode of cell death, and impact on cell cycle progression, researchers can gain valuable insights into the compound's potential as a therapeutic agent. Positive results from this screening cascade, such as potent cytotoxicity and induction of apoptosis or specific cell cycle arrest, would warrant further investigation into the specific molecular targets and signaling pathways involved.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]

  • Jayaraman, S. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1219, 93-98. Retrieved from [Link]

  • Crosby, D. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute. Retrieved from [Link]

  • Fassihi, A., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences, 12(4), 284-293. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of Cell Viability in In Vitro Cultures. Retrieved from [Link]

  • O'Donnell, A., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2138. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • The Francis Crick Institute. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Retrieved from [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-205. Retrieved from [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735. Retrieved from [Link]

  • Benali-cherif, N., et al. (2007). [4-(2-Aminoethyl)piperazin-1-ium]trichloridocopper(II) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), m1944. Retrieved from [Link]

  • Al-Sieni, A. I., et al. (2026). Chemical Composition and Biological Activities of Diverse Products from Commiphora gileadensis: A Comparative Review. Molecules, 31(5), 1234. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)piperidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Food Safety Commission of Japan. (n.d.). Risk Assessment Report Biotin. Retrieved from [Link]

  • Imai, T. (1979). Isolation and characterization of an activator for Azotobacter vinelandii nicotinamide mononucleotide glycohydrolase. Journal of Biochemistry, 85(4), 975-983. Retrieved from [Link]

  • Chen, E., et al. (2015). Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Energy Procedia, 75, 2037-2045. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

HPLC method development for 4-(2-aminoethyl)piperazin-2-one dihydrochloride analysis

An exceptional-quality response is required.## Technical Support Center: HPLC Method Development for 4-(2-Aminoethyl)piperazin-2-one Dihydrochloride Analysis Welcome to the technical support center for the analysis of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An exceptional-quality response is required.## Technical Support Center: HPLC Method Development for 4-(2-Aminoethyl)piperazin-2-one Dihydrochloride Analysis

Welcome to the technical support center for the analysis of 4-(2-aminoethyl)piperazin-2-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in developing robust and reliable HPLC methods for this and similar polar, basic compounds. As a polar molecule with multiple basic nitrogen centers, 4-(2-aminoethyl)piperazin-2-one dihydrochloride presents unique challenges in reversed-phase chromatography, primarily related to poor retention and peak tailing.

This document moves beyond a simple list of procedures. It provides a structured, in-depth guide in a question-and-answer format to address the specific issues you may encounter. We will explore the causality behind experimental choices, providing you with the foundational knowledge to not only solve immediate problems but also to build more effective methods from the ground up.

Section 1: Foundational Method Development Strategy

Developing a method for a challenging compound requires a systematic approach. The following questions address the critical decisions you'll make at the outset of your experiment.

Q1: I'm starting from scratch. What is the most critical first step, and which HPLC column should I choose?

The most critical first step is understanding your analyte's physicochemical properties. 4-(2-aminoethyl)piperazin-2-one is a small, highly polar, and basic molecule. This profile immediately signals that standard C18 columns will likely provide insufficient retention, as the analyte will have a low affinity for the nonpolar stationary phase and may elute in the solvent front[1].

Your column selection strategy should therefore focus on enhancing polar retention:

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature helps to shield residual silanols and promotes retention of polar analytes via dipole-dipole interactions, even in highly aqueous mobile phases.

  • Polar-Endcapped Columns: These columns use proprietary endcapping techniques to cover a higher percentage of residual silanols, which are a primary cause of peak tailing for basic compounds[2].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. The analyte partitions into an adsorbed water layer on the stationary phase, providing strong retention for polar molecules.

Recommendation: Begin with a modern, polar-endcapped C18 or a polar-embedded column. If retention remains insufficient, transitioning to a HILIC column is the logical next step.

Q2: How should I approach the selection of my initial mobile phase conditions?

Mobile phase composition, particularly pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.

1. pH Control: The basic nitrogens in your analyte will be protonated at low pH. Operating at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate is a common starting point. This ensures the analyte is in a single, fully protonated state. However, at this pH, residual silanols on the silica backbone are protonated and can still cause tailing through secondary ionic interactions[2][3]. A change of as little as 0.1 pH units can significantly alter retention time, so precise buffer control is essential[4].

2. Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol as its lower viscosity results in lower backpressure and often provides better peak efficiency[5].

3. Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient. Concentrations below 5 mM may not provide adequate buffering capacity, leading to reproducibility issues[5].

Initial Recommended Mobile Phase:

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5% to 40% B over 15 minutes, to determine the approximate elution conditions.

Q3: What are my detection options if I have low UV sensitivity?

The piperazin-2-one moiety contains a carbonyl group within an amide, which provides some UV absorbance, but it is not a strong chromophore. If you find that UV detection at low wavelengths (e.g., 205-215 nm) yields insufficient sensitivity, consider these alternatives:

  • Mass Spectrometry (LC-MS): This is the preferred method for high sensitivity and specificity. The basic nature of the analyte makes it an excellent candidate for positive mode electrospray ionization (ESI+).

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that do not require a chromophore. They are suitable for non-volatile analytes and can be an excellent alternative to UV when developing methods for compounds lacking UV absorbance.

  • Pre-column Derivatization: This involves reacting the primary and secondary amine groups with a reagent that attaches a strongly UV-absorbent or fluorescent tag. For example, reacting with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a highly UV-active derivative, significantly lowering detection limits[6][7]. While powerful, this adds a step to sample preparation and requires careful optimization.

Section 2: A Starting Point - Experimental Protocol

This protocol provides a robust starting point for your method development. It is designed to be a self-validating system; deviations from the expected results (e.g., poor peak shape, no retention) will guide you through the troubleshooting section.

Table 1: Initial HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µmBalances resolution and analysis time; endcapping minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) to ensure consistent protonation of the analyte.
Mobile Phase B AcetonitrilePreferred organic modifier for good peak shape and lower pressure.
Gradient 5% B to 50% B in 15 min, hold for 2 min, return to 5% B in 1 min, equilibrate for 5 minA scouting gradient to determine the elution profile.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion from the injection solvent.
Detector PDA/UV at 210 nmLow wavelength for detecting the amide chromophore.
Sample Diluent Mobile Phase A (0.1% Formic Acid in Water)Ensures compatibility with the mobile phase and prevents peak distortion[8].
Step-by-Step Protocol
  • System Preparation:

    • Prepare the mobile phases using only HPLC-grade solvents and additives[5].

    • Filter mobile phase A through a 0.45 µm filter and thoroughly degas both mobile phases.

    • Install the column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve a standard of 4-(2-aminoethyl)piperazin-2-one dihydrochloride in the sample diluent (Mobile Phase A) to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the prepared standard solution and run the scouting gradient.

    • Evaluate the resulting chromatogram for retention time, peak shape, and signal-to-noise ratio.

Section 3: Troubleshooting Guide

This section addresses the most common problems encountered during the analysis of polar, basic compounds.

Problem Area: Peak Shape Issues

G start Is your peak tailing? q1 Is it only the analyte peak? start->q1 Yes q2 Are ALL peaks tailing? start->q2 No cause1 Secondary Interactions (Silanol Activity) q1->cause1 cause2 Column Void or Contamination q2->cause2 cause3 Extra-Column Volume q2->cause3 sol1a Add Competing Base (e.g., 0.1% TEA) cause1->sol1a sol1b Lower Mobile Phase pH (e.g., to 2.5) cause1->sol1b sol1c Use a Highly Endcapped Column cause1->sol1c sol2 Flush column with strong solvent or replace cause2->sol2 sol3 Use shorter/narrower connection tubing cause3->sol3

Caption: Troubleshooting decision tree for peak tailing.

Q4: My peak for 4-(2-aminoethyl)piperazin-2-one is tailing severely. What are the causes and how do I fix it?

Peak tailing is the most common issue for basic analytes and is typically caused by secondary interactions with acidic residual silanol groups on the silica surface of the column[2].

  • Cause 1: Silanol Interactions (Most Likely)

    • Solution A - Add a Competing Base: Introduce a small amount (0.05-0.1%) of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase. These agents are more basic than your analyte and will preferentially interact with the active silanol sites, effectively shielding your compound from these secondary interactions and dramatically improving peak shape.

    • Solution B - Lower Mobile Phase pH: Reducing the mobile phase pH further (e.g., to 2.5) can sometimes improve peak shape by ensuring full protonation of the analyte and suppressing the ionization of some silanol groups[2].

    • Solution C - Use a Different Column: If the above solutions are insufficient, switch to a column with superior endcapping or a different stationary phase (e.g., one with a polymerically bonded C18 or a hybrid particle base) designed to minimize silanol activity.

  • Cause 2: Column Overload

    • Solution: Reduce the mass of analyte injected on the column by either lowering the sample concentration or reducing the injection volume.

Q5: I'm seeing a fronting peak. What does this indicate?

Peak fronting is less common than tailing but usually points to a few specific issues:

  • Cause 1: High Analyte Concentration / Column Overload: Similar to tailing, injecting too much sample can lead to fronting.

    • Solution: Dilute your sample and re-inject.

  • Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase starts at 5% acetonitrile), it can cause the peak to front.

    • Solution: Always dissolve your sample in the initial mobile phase or a weaker solvent whenever possible[8].

  • Cause 3: Column Degradation: A physical deformation or "void" at the head of the column can cause peak shape distortion, including fronting.

    • Solution: Try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced[9].

Q6: My peak is split or shouldered. What should I check first?

Split peaks often indicate a disruption in the sample path.

  • Cause 1: Clogged Inlet Frit or Contamination at Column Head: Particulate matter from the sample or system can clog the inlet frit of the column, causing the sample band to be unevenly distributed.

    • Solution: Disconnect the column and reverse it. Flush with a strong solvent (like isopropanol or a solvent stronger than your mobile phase) to the waste. If this fails to resolve the issue, the frit may need to be replaced, or the column itself may be compromised[9]. Using a guard column is a powerful preventative measure[4].

  • Cause 2: Partially Blocked Tubing or Injector: A blockage anywhere in the flow path before the column can cause this issue.

    • Solution: Systematically check for blockages by loosening fittings and observing flow, starting from the detector and working your way back to the pump.

  • Cause 3: Sample Co-elution: The "split" peak could actually be two different, poorly resolved compounds.

    • Solution: If using a PDA detector, check the peak purity. If co-elution is suspected, modify the mobile phase gradient or composition to improve resolution.

Problem Area: Retention & Resolution
Q7: My analyte has very little retention and elutes near the void volume. How can I increase it?

This is the primary challenge for this molecule in reversed-phase HPLC[1].

  • Solution A: Decrease the Organic Content: Reduce the percentage of acetonitrile in your mobile phase. For highly polar compounds, you may need to operate in a very low organic range (e.g., 0-10% acetonitrile). Ensure your column is "aqueous stable" to prevent phase collapse in highly aqueous conditions.

  • Solution B: Change to a More Retentive Column: Switch to a column specifically designed for polar analyte retention, such as one with a polar-embedded phase.

  • Solution C: Switch to HILIC Mode: If reversed-phase methods fail to provide adequate retention, HILIC is the most effective alternative. You will need a HILIC column and a mobile phase with high organic content (e.g., 90% acetonitrile / 10% aqueous buffer).

Q8: My retention times are drifting or are not reproducible. What's causing this?

Stable retention times are critical for reliable quantification. Drifting is often caused by a changing system or column environment.

  • Cause 1: Insufficient Column Equilibration: When changing mobile phase composition or running a gradient, the column needs time to fully re-equilibrate.

    • Solution: Ensure your post-gradient equilibration time is sufficient, typically at least 5-10 column volumes.

  • Cause 2: Unstable Mobile Phase pH: If the buffer is poorly prepared, has expired, or is not of sufficient strength, the pH can drift, causing retention times of ionizable compounds to change[4].

    • Solution: Prepare fresh mobile phase daily. Ensure the buffer concentration is adequate (at least 10 mM).

  • Cause 3: Temperature Fluctuations: Column temperature significantly affects retention.

    • Solution: Always use a column thermostat and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-35 °C)[8].

Method Development Workflow

The following diagram illustrates a systematic workflow for developing and optimizing an HPLC method for a compound like 4-(2-aminoethyl)piperazin-2-one.

G run run eval eval run->eval opt_ret opt_ret eval->opt_ret Poor Retention opt_peak opt_peak eval->opt_peak Tailing Peak opt_sens opt_sens eval->opt_sens Low Signal validate validate eval->validate Acceptable opt_ret->eval opt_peak->eval opt_sens->eval final final validate->final

Caption: Systematic workflow for HPLC method development.

References

  • BenchChem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • BenchChem. Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
  • HPLC Troubleshooting Guide.
  • Journal of Applied Pharmaceutical Research. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms.
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • International Journal of Scientific Development and Research. Troubleshooting in HPLC: A Review.
  • Chromatography Today. 4 Common Mistakes to Avoid in HPLC.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • ResearchGate. HPLC Troubleshooting Guide.
  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

Sources

Optimization

preventing degradation of 4-(2-aminoethyl)piperazin-2-one dihydrochloride during storage

Welcome to the technical support guide for 4-(2-aminoethyl)piperazin-2-one dihydrochloride (CAS: 1185173-26-5).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(2-aminoethyl)piperazin-2-one dihydrochloride (CAS: 1185173-26-5).[1][2] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a molecule combining a piperazinone core, a primary amine, and a dihydrochloride salt form, its stability is influenced by several factors. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 4-(2-aminoethyl)piperazin-2-one dihydrochloride.

Q1: What are the optimal storage conditions for 4-(2-aminoethyl)piperazin-2-one dihydrochloride?

A1: Proper storage is critical to prevent degradation. The primary concerns for this compound are moisture, and to a lesser extent, light and elevated temperatures.

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is preferred.Lower temperatures significantly slow down the rates of all potential chemical degradation reactions, including hydrolysis and oxidation.[3][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The piperazine ring is susceptible to oxidation.[3] An inert atmosphere displaces oxygen, minimizing oxidative degradation.
Moisture Store in a tightly sealed container with a desiccant.As a dihydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] This absorbed water can initiate and accelerate hydrolytic degradation pathways.
Light Protect from light by using an amber vial or storing it in a dark place.While specific photostability data is limited for this exact molecule, similar heterocyclic compounds can be light-sensitive.
Q2: What are the visible signs of degradation?

A2: Any change in the physical appearance of the solid compound can be an indicator of degradation.

  • Color Change: The compound should be a white to off-white crystalline powder. A change to yellow or brown suggests the formation of degradation products.

  • Clumping or Deliquescence: Due to its hygroscopic nature, the powder may clump or become sticky upon moisture absorption.[5] This is a primary indicator that the storage container is not airtight.

  • Odor: The development of an amine-like or unusual odor can signify the breakdown of the molecule.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life is highly dependent on storage conditions. When stored under the optimal conditions described in Q1 (refrigerated or frozen, under inert gas, desiccated, and protected from light), the compound is expected to be stable for several years. However, if exposed to ambient temperature, humidity, or air for extended periods, significant degradation can occur within months. It is recommended to re-analyze the material if it has been stored for more than one year or if suboptimal storage conditions are suspected.

Q4: Is it necessary to handle this compound in a glove box?

A4: For routine weighing and preparation of solutions for immediate use, a glove box is not strictly necessary, provided the handling is done quickly in a low-humidity environment. However, for long-term storage or when aliquoting the solid for multiple future uses, handling inside a glove box or a dry box is highly recommended to minimize exposure to atmospheric moisture and oxygen.

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of 4-(2-aminoethyl)piperazin-2-one dihydrochloride, linking them to potential degradation issues.

Scenario 1: Inconsistent or non-reproducible experimental results.

Problem: You are observing variability in your assay results (e.g., binding affinity, enzymatic activity, cell-based response) using different batches or ages of the compound.

Potential Cause: Degradation of the compound, leading to a lower concentration of the active molecule and the presence of interfering degradation products.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Guide:

  • Visual Inspection: First, visually inspect the solid material for any signs of degradation as listed in FAQ Q2.

  • Purity Re-analysis (Recommended): The most definitive way to assess integrity is through analytical chemistry.

    • Method: High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.[6]

    • Detection: Since the molecule lacks a strong chromophore, UV detection at a low wavelength (~210 nm) can be used. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identifying the parent compound and any degradation products.[7][8]

  • Solubility Test: A simple, qualitative check can be performed. Prepare a solution at a known concentration (e.g., 10 mM) in your experimental buffer. Any haziness or incomplete dissolution, which was not previously observed, could indicate the presence of insoluble degradation products.

  • Source New Material: If degradation is confirmed or suspected, it is best to acquire a new, certified batch of the compound and implement the recommended storage protocols immediately upon receipt.

Scenario 2: The pH of my stock solution is different than expected.

Problem: After dissolving the compound in a neutral, unbuffered solvent like water, the pH is not consistent with previous batches.

Potential Cause: Hydrolysis of the lactam ring.

Scientific Explanation: The piperazin-2-one structure contains a cyclic amide, also known as a lactam. Lactam rings are susceptible to hydrolysis, which breaks the amide bond to form an amino acid.[9][10] This reaction can be catalyzed by acid or base, but will also proceed slowly in the presence of water alone.[10] The hydrolysis of the lactam ring in 4-(2-aminoethyl)piperazin-2-one would result in the formation of a carboxylic acid, which would lower the pH of the solution.

Degradation_Pathway cluster_0 Primary Degradation: Hydrolysis Parent 4-(2-aminoethyl)piperazin-2-one (Lactam Intact) Product Ring-Opened Product (Carboxylic Acid + Amine) Parent->Product + H2O (slow, uncatalyzed)

Caption: Simplified diagram of lactam hydrolysis.

Troubleshooting Steps:

  • Measure pH: Accurately measure the pH of a freshly prepared solution in deionized water at a standard concentration. Compare this to the pH of a solution made from a new batch. A significantly lower pH in the older batch is a strong indicator of hydrolysis.

  • Analytical Confirmation: Use LC-MS to look for the mass of the hydrolyzed product. The ring-opened product will have a molecular weight that is 18.02 g/mol (the mass of H₂O) higher than the free base of the parent compound.

  • Mitigation: For future use, prepare stock solutions fresh for each experiment. If a stock solution must be stored, aliquot it and store it at -80°C for no longer than a few weeks. Avoid repeated freeze-thaw cycles.

III. Protocols for Stability Assessment

For laboratories that need to rigorously validate the stability of their compound, the following protocols outline a forced degradation study. This is a systematic way to identify potential degradation products and establish a stability-indicating analytical method.[7][11]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade 4-(2-aminoethyl)piperazin-2-one dihydrochloride under various stress conditions to understand its degradation pathways.[6][8]

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile.

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[6]

    • Thermal Degradation (Solid): Expose the solid compound to 70°C in an oven for 48 hours.

    • Photolytic Degradation: Expose the stock solution to direct UV light (254 nm) and visible light for 24-48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact parent compound from all potential degradation products generated during the forced degradation study.

Example Chromatographic Conditions:

ParameterSpecification
Instrumentation HPLC with UV or PDA Detector (LC-MS recommended for peak identification)
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Detection 210 nm
Injection Volume 10 µL

Data Analysis:

  • Compare the chromatograms from the stressed samples to the control.

  • The method is considered "stability-indicating" if the parent peak is well-resolved from all new peaks (degradation products) that appear under stress conditions.

  • The "peak purity" of the parent compound can be assessed using a PDA detector to ensure no degradation products are co-eluting.

By implementing these storage, handling, and troubleshooting guidelines, researchers can ensure the integrity of their 4-(2-aminoethyl)piperazin-2-one dihydrochloride, leading to more reliable and reproducible scientific outcomes.

References
  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Biosynce Blog. [Link]

  • Martinek, V., et al. (2024, October 16). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • Wan, S. H., & Thakkar, A. L. (1974). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2, (6), 736-741. [Link]

  • s d fine-chem limited. (n.d.). piperazine anhydrous. s d fine-chem limited. [Link]

  • Grokipedia. (n.d.). Hydrochloride. Grokipedia. [Link]

  • Rao, N., & Doke, P. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Attri, P., et al. (2024). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Journal of Chromatographic Science. [Link]

  • Lo, H. Y., et al. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology. [Link]

Sources

Troubleshooting

purification techniques for removing impurities from aminoethyl piperazinones

Welcome to the technical support center for the purification of aminoethyl piperazinones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of aminoethyl piperazinones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity piperazinone-based compounds. Drawing from established methodologies and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of purifying these highly polar, basic molecules.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Issue 1: Low or No Recovery After Silica Gel Column Chromatography

Q: I ran a column on my crude aminoethyl piperazinone, but I'm getting very low yield. The mass balance is poor, and I suspect the product is stuck on the column. What is happening and how can I fix it?

A: This is a classic problem when purifying basic amines on standard silica gel. The two nitrogen atoms in the piperazine ring are basic, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can cause irreversible adsorption or significant peak tailing, resulting in poor recovery.

Causality and Solutions:

  • Acid-Base Interaction: The primary cause is the strong ionic interaction between the basic amine and the acidic silica.

    • Solution 1: Neutralize the Stationary Phase. Pre-treat the silica gel or add a competing base to the mobile phase. A common and effective method is to add a small amount of triethylamine (TEA) or ammonia to your eluent (e.g., 0.1-1%).[2] This neutralizes the acidic sites on the silica, preventing your product from binding irreversibly.

    • Solution 2: Use a Different Stationary Phase. If the issue persists, switch to a less acidic stationary phase like neutral or basic alumina. Alternatively, bonded-phase silica (e.g., diol or cyano) can be a suitable option.[2]

  • Product Degradation: The acidic environment of the silica gel can sometimes lead to the degradation of sensitive compounds.

    • Solution: In addition to neutralizing the column, perform the chromatography at a lower temperature if your compound is thermally labile.[2]

Issue 2: The Compound "Oils Out" During Crystallization

Q: I'm trying to recrystallize my crude aminoethyl piperazinone, but instead of forming crystals, it separates as an oil. How can I induce proper crystallization?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is common with impure compounds, as impurities can significantly depress the melting point.

Causality and Solutions:

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for an ordered crystal lattice to form.[3]

    • Solution: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[4] Insulating the flask can promote slower cooling.

  • Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your impure compound.

    • Solution: Select a solvent or solvent system with a lower boiling point. Conduct a thorough solvent screen with small amounts of your crude material to find a solvent that dissolves your compound when hot but provides poor solubility when cold.[2][5]

  • High Impurity Load: A high concentration of impurities can act as a solvent for your product, preventing it from crystallizing.

    • Solution 1: Add More Solvent. Paradoxically, adding a small amount of additional hot solvent can sometimes help. This keeps the compound soluble for longer as it cools, allowing it to reach a temperature below its melting point before it precipitates.[3]

    • Solution 2: Pre-Purification. If the crude material is very impure, consider a preliminary purification step. A quick filtration through a small plug of silica or alumina can remove baseline impurities, which may then allow the product to crystallize successfully.

Issue 3: Persistent Impurities in the Final Product

Q: After purification, my NMR and LC-MS analyses still show the presence of unreacted starting materials and a significant byproduct. How can I remove these?

A: The presence of persistent impurities, particularly those structurally similar to the product, is a common challenge. These often arise from side reactions or incomplete conversion during synthesis.[1]

Causality and Solutions:

  • Unreacted Starting Materials: These are often present due to non-optimized reaction stoichiometry or time.

    • Solution: If the starting material has significantly different solubility properties, recrystallization can be effective.[2] Otherwise, careful flash column chromatography with a shallow solvent gradient is typically required to resolve the product from the starting material.

  • Di-substituted Byproducts: A frequent side reaction is the substitution on both nitrogen atoms of the piperazine ring when only mono-substitution is desired.

    • Solution 1 (Synthetic): Employ a protecting group strategy for one of the nitrogen atoms during the synthesis.[2]

    • Solution 2 (Purification): These byproducts can often be separated by meticulous column chromatography, as the di-substituted product is typically less polar than the mono-substituted one.

  • Oxidized Byproducts: Piperazinones can be susceptible to oxidation.

    • Solution: Purify under an inert atmosphere (N₂ or Ar) and use degassed solvents to minimize oxidation.[2] Recrystallization can often remove small amounts of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude aminoethyl piperazinones?

A1: Impurities are typically related to the synthetic route. Common classes include:

  • Starting Materials & Byproducts: Unreacted precursors like ethylene polyamines are common.[1][6]

  • Side-Reaction Products: These can include pyrazines, diazabicyclo-octane, and N-alkyl or N-hydroxyalkyl piperazines formed during synthesis.[1][6]

  • Structurally Similar Impurities: Alkylated piperazines that may co-precipitate with the desired product.[1]

  • Degradation Products: Improper storage or high temperatures can lead to degradation.[1]

  • Residual Solvents: Solvents used in the reaction or workup.[2]

Q2: How do I choose the best primary purification technique?

A2: The choice depends heavily on the scale of your synthesis, the initial purity of your crude product, and the nature of the impurities. The following decision tree and table can guide your choice.

G Crude Crude Product Assessment IsSolid Is the product a solid? Crude->IsSolid PurityCheck Is initial purity >90%? IsSolid->PurityCheck Yes Column Use Column Chromatography IsSolid->Column No (Oil/Liquid) Recrystallize Attempt Recrystallization PurityCheck->Recrystallize Yes PurityCheck->Column No PurityCheck2 Is Purity Sufficient? Recrystallize->PurityCheck2 Success? LiquidExtract Consider Liquid-Liquid Extraction or Distillation PurityCheck2->Column No Done Pure Product PurityCheck2->Done Yes

Caption: Decision tree for selecting a purification method.

FeatureRecrystallizationColumn Chromatography
Principle Differential solubility in a solvent at different temperatures.[4]Differential adsorption to a stationary phase.[4]
Best For Solids with >90% initial purity; removing small amounts of impurities with different solubility profiles.Complex mixtures; separating structurally similar compounds; purifying oils or liquids.
Scale Easily scalable for large quantities.Can be challenging and costly to scale up.
Solvent Usage ModerateHigh
Resolution LowerHigh

Q3: My compound is highly water-soluble. How can I effectively perform an aqueous workup?

A3: The high polarity and hygroscopic nature of piperazine derivatives can make extraction from aqueous media challenging.[1]

  • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of your organic compound in the aqueous phase, driving it into the organic layer.

  • Use of a More Polar Solvent: Instead of diethyl ether or hexanes, use a more polar extraction solvent like ethyl acetate, dichloromethane (DCM), or a mixture like DCM/isopropanol.

  • Continuous Extraction: For very water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume.[2]

Q4: How can I confirm the purity of my final aminoethyl piperazinone product?

A4: A single analytical technique is often insufficient. A combination of methods is recommended for comprehensive purity confirmation:[2][7]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can be used to detect and quantify residual solvents or other impurities if a standard of known concentration is used.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the purity profile (as a percentage of area under the curve) and confirms the molecular weight of the main component and any impurities.[2][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[2][8]

  • Elemental Analysis (CHN): Determines the elemental composition of the compound, which should match the theoretical values for a pure substance.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying a solid crude aminoethyl piperazinone.

Step-by-Step Methodology:

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). The ideal solvent will fully dissolve the compound when hot but show very limited solubility when cold.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent until the solid just dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes particulates that are not dissolved.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[5]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4][5]

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.[4]

Protocol 2: Purification by Flash Column Chromatography with Basic Modifier

This protocol is designed for separating complex mixtures or purifying compounds that are sensitive to acidic silica.

Step-by-Step Methodology:

  • Solvent System Selection: Determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Mobile Phase Preparation: Prepare your chosen eluent and add 0.5% v/v triethylamine (TEA). For example, to 1 L of a 95:5 DCM:Methanol mixture, add 5 mL of TEA.

  • Column Packing: Pack a glass column with silica gel using the prepared mobile phase (wet slurry packing is recommended). Ensure the column is packed evenly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the dried powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase. If a gradient elution is needed, gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove residual solvents.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis (Solvent Selection) Pack Pack Column (Slurry Method) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase (+ 0.5% TEA) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Dry Dry Under Vacuum Evap->Dry Final Pure Product Dry->Final

Sources

Optimization

overcoming steric hindrance in 4-(2-aminoethyl)piperazin-2-one substitution reactions

Technical Support Center: Overcoming Steric Hindrance in 4-(2-Aminoethyl)piperazin-2-one Substitutions As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 4-(2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 4-(2-Aminoethyl)piperazin-2-one Substitutions

As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 4-(2-aminoethyl)piperazin-2-one[1]. While the primary amine on the ethyl side chain is the most nucleophilic site, the adjacent piperazin-2-one core introduces significant conformational bulk. When reacting with sterically hindered electrophiles, this bulk creates a kinetic barrier that drastically reduces yields.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind these failures, we can engineer self-validating synthetic protocols that bypass steric limitations entirely.

Diagnostic Workflow: Steric Hindrance Resolution

The following decision matrix outlines the logical pathways for bypassing steric barriers during the functionalization of 4-(2-aminoethyl)piperazin-2-one.

G Start Target: Substitution on 4-(2-aminoethyl)piperazin-2-one ReactionType Identify Reaction Class Start->ReactionType Alkylation N-Alkylation (Alkyl Halides/Ketones) ReactionType->Alkylation Amidation N-Acylation (Carboxylic Acids) ReactionType->Amidation CheckBulk1 Is the Electrophile Secondary/Branched? Alkylation->CheckBulk1 CheckBulk2 Is the Acid Sterically Hindered? Amidation->CheckBulk2 Fail1 Standard SN2 Fails (High Activation Energy) CheckBulk1->Fail1 Yes (Standard conditions) Sol1 Reductive Amination with Ti(OiPr)4 catalyst CheckBulk1->Sol1 Yes (Ketone alternative) Sol2 Use Polar Aprotic Solvent (Strip H-Bond Shell) CheckBulk1->Sol2 No (Optimize solvent) Fail2 Standard HATU/EDC Fails (Active Ester Stalls) CheckBulk2->Fail2 Yes (Standard coupling) Sol3 Convert to Acyl Chloride (Bypass Active Ester) CheckBulk2->Sol3 Yes (Optimized route)

Caption: Diagnostic workflow for resolving steric hindrance in 4-(2-aminoethyl)piperazin-2-one substitutions.

Frequently Asked Questions (FAQs)

Q1: Why are my SN2 alkylation yields with bulky alkyl halides so low, even with extended heating? A1: The primary amine's nucleophilicity is severely compromised by the steric bulk of the adjacent piperazin-2-one ring. In SN2 reactions, the nucleophile must overcome local steric shielding to achieve the required trajectory for a backside attack. This congestion significantly increases the activation energy ( ΔEact​ ) required to transition from the reactive complex to the activated complex[2]. Heating merely increases side reactions (like elimination or N1/N4 cross-reactivity) without fundamentally lowering the kinetic barrier.

Q2: I am using ethanol as a solvent for my substitution. Could this be making the steric hindrance worse? A2: Yes. Polar protic solvents like ethanol or methanol form a dense hydrogen-bonded shell around the primary amine. This solvation sphere acts as an artificial layer of steric bulk, drastically reducing the amine's ability to penetrate a crowded electrophilic center[3]. Actionable Fix: Switch to a polar aprotic solvent (e.g., Acetonitrile or DMF). These solvents do not hydrogen-bond with the nucleophile, leaving the amine "naked" and significantly more reactive[3].

Q3: I am trying to couple a sterically hindered carboxylic acid (e.g., a bulky amino acid derivative) to the primary amine. Standard HATU coupling is giving <20% yield. What is the causality here? A3: While HATU is a gold-standard coupling agent, extreme steric hindrance between bulky aromatic/branched moieties and the piperazinone-adjacent amine can completely stall the nucleophilic attack on the active ester intermediate. Recent synthetic studies on piperazin-2-one skeletons have demonstrated that when coupling highly hindered amino acids, standard HATU coupling can yield as low as 16%[4]. Actionable Fix: Bypass the bulky active ester intermediate entirely. Converting the carboxylic acid to an acyl chloride has been proven to significantly outperform HATU in highly hindered piperazinone systems, raising yields from <20% to >70%[4].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected outcomes when modifying reaction parameters to overcome steric barriers in 4-(2-aminoethyl)piperazin-2-one substitutions.

Reaction TypeElectrophile Steric BulkReagent / Solvent SystemKinetic ImpactExpected Yield Range
N-Alkylation High (Secondary Halide)K₂CO₃ / EthanolHigh ΔEact​
  • Protic Solvation[3]
< 15% (Elimination favored)
N-Alkylation High (Secondary Halide)DIPEA / AcetonitrileProtic shell removed[3]35% - 50%
Reductive Amination High (Bulky Ketone)NaBH(OAc)₃ / DCEMild steric penalty40% - 60%
Reductive Amination High (Bulky Ketone)Ti(OiPr)₄ then NaBH₄Forced imine formation75% - 90%
Amidation High (Bulky Acid)HATU / DIPEA / DMFStalled active ester attack[4]10% - 20%
Amidation High (Bulky Acid)Acyl Chloride / CH₂Cl₂Bypasses active ester[4]70% - 85%

Verified Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step until the validation criteria are met.

Protocol A: High-Efficiency Amidation via Acyl Chloride (For Bulky Acids)

Use this when HATU/EDC fails due to steric clash.

Step 1: Acid Activation

  • Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under N₂.

  • Add catalytic DMF (0.05 eq), followed by dropwise addition of oxalyl chloride (1.5 eq) at 0 °C.

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Self-Validation Check: Quench a 5 µL aliquot of the reaction mixture in 100 µL of anhydrous methanol. Analyze via LC-MS. The chromatogram must show exclusive formation of the methyl ester, confirming 100% conversion of the acid to the acyl chloride. If unreacted acid remains, add 0.5 eq oxalyl chloride.

  • Concentrate under reduced pressure to remove excess oxalyl chloride.

Step 2: Coupling

  • Redissolve the crude acyl chloride in anhydrous CH₂Cl₂.

  • In a separate flask, dissolve 4-(2-aminoethyl)piperazin-2-one (1.1 eq) and DIPEA (2.5 eq) in CH₂Cl₂.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C to prevent N1/N4 side reactions. Stir for 4 hours at room temperature[4].

Step 3: Workup & Validation

  • Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄.

  • Self-Validation Check: Run a TLC (10% MeOH in CH₂Cl₂ with 1% NH₄OH). The product should be a single major spot (ninhydrin positive, but with a different Rf than the highly polar starting amine).

Protocol B: Forced Reductive Amination (For Bulky Ketones)

Use this when standard alkylation fails due to shielding of the electrophilic carbon.

Step 1: Lewis Acid-Mediated Imine Formation

  • Combine 4-(2-aminoethyl)piperazin-2-one (1.0 eq) and the bulky ketone (1.0 eq) in anhydrous THF (0.2 M).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq). Stir at room temperature for 12 hours. The Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium.

  • Self-Validation Check: Extract a 50 µL aliquot, evaporate the THF, and analyze via ATR-IR spectroscopy. The disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a distinct C=N imine stretch (~1660 cm⁻¹) confirms complete transient imine formation. Do not proceed to reduction until the C=O peak is eliminated.

Step 2: Reduction

  • Cool the reaction to 0 °C. Add Sodium borohydride (NaBH₄) (1.5 eq) dissolved in a minimal amount of ethanol.

  • Stir for 2 hours at room temperature.

Step 3: Quench

  • Quench by adding water (causes precipitation of TiO₂). Filter the suspension through a pad of Celite.

  • Extract the filtrate with EtOAc, dry, and concentrate to yield the sterically hindered secondary amine.

References

  • The Journal of Physical Chemistry A. "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?" ACS Publications,[Link]

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines." Master Organic Chemistry,[Link]

  • ChemRxiv. "Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction." ChemRxiv,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 4-(2-aminoethyl)piperazin-2-one Dihydrochloride via ¹H and ¹³C NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers and scientists workin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers and scientists working with heterocyclic compounds, such as piperazine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. This guide provides an in-depth, experience-driven approach to the validation of 4-(2-aminoethyl)piperazin-2-one dihydrochloride using ¹H and ¹³C NMR, supplemented by Liquid Chromatography-Mass Spectrometry (LC-MS) for orthogonal verification.

The Critical Role of Spectral Validation

Piperazine scaffolds are prevalent in a multitude of pharmacologically active agents, making the precise characterization of their derivatives paramount.[1][2] The dihydrochloride salt form of 4-(2-aminoethyl)piperazin-2-one introduces specific spectral considerations due to the protonation of nitrogen atoms, which significantly influences the chemical environment of adjacent protons and carbons. This guide will navigate these nuances to provide a clear and validated analytical workflow.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure data integrity and reproducibility, incorporating best practices for sample preparation and data acquisition.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_lcms LC-MS Analysis cluster_analysis Data Analysis & Validation prep1 Weigh 5-10 mg of 4-(2-aminoethyl)piperazin-2-one dihydrochloride prep2 Dissolve in 0.7 mL of D₂O prep1->prep2 prep3 Add internal standard (e.g., DSS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 nmr1 Lock and Shim prep4->nmr1 lcms1 Prepare a dilute solution in appropriate solvent prep4->lcms1 nmr2 Acquire ¹H NMR Spectrum nmr1->nmr2 nmr3 Acquire ¹³C NMR Spectrum nmr2->nmr3 analysis1 Process NMR spectra (FT, phasing, baseline correction) nmr3->analysis1 lcms2 Inject into LC-MS system lcms1->lcms2 lcms3 Analyze mass spectrum and chromatogram lcms2->lcms3 analysis3 Correlate NMR data with LC-MS results lcms3->analysis3 analysis2 Assign signals and interpret spectra analysis1->analysis2 analysis4 Final structural confirmation analysis2->analysis4 analysis3->analysis4

Figure 1: A comprehensive workflow for the structural validation of 4-(2-aminoethyl)piperazin-2-one dihydrochloride.

Part 1: NMR Spectroscopy

Rationale for Solvent Selection: Deuterated water (D₂O) is the solvent of choice for this analysis. The dihydrochloride salt is highly polar and readily soluble in water. Furthermore, the use of D₂O allows for the exchange of labile protons (N-H and O-H), which can simplify the spectrum and aid in peak identification.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 4-(2-aminoethyl)piperazin-2-one dihydrochloride (Molecular Formula: C₆H₁₅Cl₂N₃O, Molecular Weight: 216.11 g/mol ) and dissolve it in approximately 0.7 mL of D₂O.[3][4]

  • Internal Standard: Add a small amount of a suitable internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for referencing the chemical shifts to δ 0.00 ppm. Tetramethylsilane (TMS) is not suitable due to its insolubility in water.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR: Acquire the spectrum using a standard 90° pulse sequence over a spectral width of 0-12 ppm. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling over a spectral width of 0-200 ppm.

Part 2: Orthogonal Validation by LC-MS

Rationale: LC-MS provides complementary data to NMR. The liquid chromatography (LC) component confirms the purity of the sample, while mass spectrometry (MS) provides the molecular weight of the parent compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent mixture, such as water/acetonitrile.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).

    • Run a gradient elution method to separate the compound from any potential impurities.

    • Monitor the eluent with a UV detector and a mass spectrometer.

    • The mass spectrometer should be set to detect the [M+H]⁺ ion of the free base.

Anticipated Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-(2-aminoethyl)piperazin-2-one in its dihydrochloride form. These predictions are based on established chemical shift ranges for piperazine derivatives and the influence of adjacent functional groups.[3][5]

Table 1: Predicted ¹H NMR Spectral Data

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~3.8 - 4.0Singlet2H-CH₂-C(O)-Protons adjacent to the carbonyl group are deshielded.
b~3.5 - 3.7Triplet2H-N-CH₂-CH₂-NH₃⁺Protons adjacent to the protonated piperazine nitrogen.
c~3.3 - 3.5Triplet2H-N-CH₂-CH₂-NH₃⁺Protons adjacent to the protonated primary amine.
d~3.1 - 3.3Multiplet4HPiperazine ring -CH₂-Protons on the piperazine ring.

Table 2: Predicted ¹³C NMR Spectral Data

SignalChemical Shift (δ, ppm)AssignmentRationale
1~170C=OCarbonyl carbon.
2~55-60-N-CH₂-CH₂-NH₃⁺Carbon adjacent to the protonated piperazine nitrogen.
3~45-50Piperazine ring -CH₂-Carbons within the piperazine ring.
4~40-45-N-CH₂-CH₂-NH₃⁺Carbon adjacent to the protonated primary amine.
5~40-45-CH₂-C(O)-Carbon adjacent to the carbonyl group.

Expected LC-MS Data:

  • LC: A single major peak in the chromatogram, indicating high purity.

  • MS: A prominent ion in the mass spectrum corresponding to the [M+H]⁺ of the free base (C₆H₁₃N₃O), which has a calculated m/z of 144.11.

Comparative Analysis and Structural Confirmation

The definitive structural validation of 4-(2-aminoethyl)piperazin-2-one dihydrochloride is achieved by the convergence of data from both NMR and LC-MS.

  • The ¹H NMR spectrum will confirm the number of distinct proton environments and their connectivity through spin-spin coupling patterns. The integration values will correspond to the number of protons in each environment.

  • The ¹³C NMR spectrum will show the number of unique carbon environments, with the downfield carbonyl signal being a key identifier.

  • The LC-MS data will provide an accurate molecular weight and an assessment of the compound's purity, corroborating the structural information obtained from NMR.

By employing this multi-technique approach, researchers can be highly confident in the identity and purity of their synthesized compounds, a critical step in advancing drug development programs.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (URL: )
  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (URL: [Link])

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (URL: [Link])

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (URL: [Link])

Sources

Comparative

mass spectrometry fragmentation analysis of 4-(2-aminoethyl)piperazin-2-one

The structural elucidation of small, highly polar scaffolds is a critical bottleneck in preclinical drug development. 4-(2-aminoethyl)piperazin-2-one (CAS: 145625-71-4) is a versatile building block frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of small, highly polar scaffolds is a critical bottleneck in preclinical drug development. 4-(2-aminoethyl)piperazin-2-one (CAS: 145625-71-4) is a versatile building block frequently utilized in the synthesis of neuroactive and psychiatric therapeutics[1]. Characterized by a piperazine core, a primary aminoethyl side chain, and a lactam (carbonyl) moiety, this molecule presents unique analytical challenges.

This guide objectively compares the performance of two dominant mass spectrometry (MS) fragmentation platforms—Ion Trap Collision-Induced Dissociation (IT-CID) and Orbitrap Higher-energy Collisional Dissociation (HCD) —for the structural characterization of 4-(2-aminoethyl)piperazin-2-one.

Mechanistic Fragmentation: Causality in the Gas Phase

In positive electrospray ionization (ESI+), 4-(2-aminoethyl)piperazin-2-one readily protonates at its most basic sites (the primary or secondary amines), yielding a stable precursor ion at [M+H]+ m/z 144.1 . The site of protonation directly drives the subsequent charge-directed fragmentation pathways:

  • Side-Chain Cleavage (Low Energy): Protonation at the primary amine weakens the adjacent aliphatic bonds, leading to the neutral loss of ammonia (-17 Da, yielding m/z 127.1) or the entire aminoethyl group (-44 Da, yielding m/z 100.1).

  • Ring Cleavage (High Energy): Protonation at the piperazine ring nitrogen, coupled with higher internal energy deposition, forces the cleavage of the lactam ring. A hallmark of piperazin-2-one derivatives is the extrusion of isocyanic acid (HNCO, -43 Da) from the amide bond, a rearrangement frequently observed in lactam-containing therapeutics[2].

Platform Comparison: Resonant CID vs. Beam-Type HCD

The depth of structural information obtained depends entirely on the physics of the collision cell used.

Ion Trap CID (Resonant Excitation): In traditional IT-CID, a specific precursor ion is isolated and excited at its resonant frequency. The ion slowly gains kinetic energy and collides with a buffer gas (typically Helium). Crucially, once the primary cleavage occurs (e.g., loss of the aminoethyl group), the new fragment ion has a different resonant frequency. It immediately stops absorbing energy and "cools" down via further collisions[3]. Consequently, IT-CID typically yields only primary fragments. Furthermore, ion traps suffer from the "1/3 Rule," a low-mass cutoff that prevents the detection of fragments smaller than roughly one-third of the precursor's m/z[4].

Orbitrap HCD (Beam-Type Collision): HCD is a beam-type CID technique where ions are accelerated into a nitrogen-filled multipole collision cell[4][5]. Because the activation is non-resonant, both the precursor and the newly formed fragment ions retain high kinetic energy and undergo multiple, sequential collisions[3]. This allows for deep structural fragmentation, exposing secondary cleavages like the loss of HNCO from the piperazinone ring. Additionally, HCD has no low-mass cutoff, allowing for the detection of low-mass immonium ions[5].

Quantitative Performance Comparison
ParameterIon Trap CID (Resonant)Orbitrap HCD (Beam-Type)
Activation Mechanism Resonant excitation of specific precursorAcceleration into a multipole collision cell
Energy Deposition Slow heating, near-threshold dissociationRapid, higher-energy multiple collisions
Fragmentation Depth Primary cleavages only (products cool down)Sequential, deep structural cleavages
Low-Mass Cutoff Yes (~1/3 of precursor m/z; limits < m/z 48)No (Detects low-mass reporter/immonium ions)
Result for Piperazinones Identifies primary side-chain loss (m/z 100.1)Elucidates deep ring structure (m/z 57.1, -HNCO)

Experimental Methodology: A Self-Validating Protocol

To ensure that the observed fragmentation is purely a result of the selected MS/MS technique and not an artifact of in-source fragmentation or column carryover, the following self-validating LC-MS/MS protocol must be employed.

Step 1: Chromatographic Strategy (Causality of HILIC) Due to the high polarity and basicity of the aminoethyl and lactam groups, 4-(2-aminoethyl)piperazin-2-one exhibits poor retention and peak tailing on standard reversed-phase C18 columns.

  • Action: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide).

  • Mobile Phase: Gradient of Acetonitrile and 10 mM aqueous ammonium formate (pH 3.0) to maintain the analyte in a fully ionized state, ensuring sharp peak shape and reproducible retention.

Step 2: System Suitability Testing (SST)

  • Action: Inject a solvent blank (100% Acetonitrile) to establish a baseline and empirically prove the system is free of background isobaric interferences.

  • Action: Inject a 1 µg/mL reference standard. Verify the retention time and confirm the presence of the intact [M+H]+ m/z 144.1 precursor in MS1 without significant in-source fragmentation.

Step 3: MS/MS Acquisition & Energy Bracketing

  • Action: Set up a parallel reaction monitoring (PRM) or data-dependent acquisition (DDA) method.

  • Action: For HCD, step the Normalized Collision Energy (NCE) across three levels (e.g., 20%, 35%, 50%) within a single injection. This validates the transition from primary side-chain cleavage to secondary ring cleavage, providing a complete energy-resolved breakdown curve.

Step 4: Carryover Validation

  • Action: Immediately following the highest concentration sample injection, run a post-run solvent blank. The absence of the m/z 144.1 peak in this blank self-validates that no column carryover is confounding subsequent runs.

Visualizing Workflows and Fragmentation Logic

Workflow S1 Sample Prep & Dilution S2 System Suitability (Blank & Std) S1->S2 S3 HILIC LC Separation S2->S3 S4 MS/MS Acquisition S3->S4 S5 Data Analysis & Validation S4->S5

Self-validating LC-MS/MS experimental workflow for piperazinone derivatives.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 144.1 CID Ion Trap CID (Resonant) Precursor->CID HCD Orbitrap HCD (Beam-Type) Precursor->HCD Frag1 Loss of NH3 m/z 127.1 CID->Frag1 Low Energy Frag2 Loss of Aminoethyl m/z 100.1 CID->Frag2 Primary Cleavage HCD->Frag2 High Energy Frag3 Lactam Cleavage (-HNCO) m/z 57.1 HCD->Frag3 Secondary Cleavage

MS/MS fragmentation pathways of 4-(2-aminoethyl)piperazin-2-one via CID and HCD.

References

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms - PubMed Central (NIH) - [Link]

  • Difference between HCD and CID collision induced dissociations - StackExchange (Chemistry) - [Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PubMed Central (NIH) -[Link]

Sources

Validation

Introduction: The Piperazine Core as a Privileged Scaffold in Neuroscience

A Comparative Guide to the Bioactivity of Piperazine-Based Scaffolds in Neurological Targets The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Bioactivity of Piperazine-Based Scaffolds in Neurological Targets

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its structural simplicity, conformational flexibility, and tunable physicochemical properties make it an exceptionally versatile building block for engaging with a diverse array of biological targets.[1][3][4] Within the central nervous system (CNS), piperazine derivatives have been successfully developed into therapeutics for a range of disorders, including depression, anxiety, and psychosis.[2][4]

This guide focuses specifically on the bioactivity of compounds derived from the piperazin-2-one scaffold and its close chemical relatives, such as piperazine-2,5-diones and other N-substituted piperazines, at key neurological targets. We will objectively compare the performance of these derivatives against enzymes, receptors, and other pathological mediators implicated in neurodegenerative and psychiatric disorders, providing supporting experimental data and methodological insights for researchers in the field.

The rationale behind focusing on this scaffold lies in its unique combination of features. The embedded lactam group in the piperazin-2-one core introduces a rigidifying element and a hydrogen bond donor/acceptor site, which can be exploited to achieve specific molecular recognition at target binding sites. Diversification at the nitrogen atoms (N1 and N4) and the carbon backbone allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties, including the crucial ability to penetrate the blood-brain barrier (BBB).[5][6]

The Piperazine Structural Universe

To understand the comparative bioactivity, it is essential to first visualize the core structures being discussed. The piperazin-2-one scaffold is part of a larger family of piperazine-based structures, each offering different steric and electronic properties for drug design.

Piperazine_Scaffolds cluster_piperazinone Piperazin-2-one Core cluster_piperazinedione Related Scaffolds p2o p25d p2o_label Piperazin-2-one (Focus of this Guide) gen_pip p25d_label Piperazine-2,5-dione (Diketopiperazine) gen_pip_label N,N'-Disubstituted Piperazine

Caption: Core chemical structures of piperazin-2-one and related piperazine scaffolds.

Targeting Cholinesterases and Pathological Cascades in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficit, amyloid-beta (Aβ) plaque formation, and neurofibrillary tangles.[7][8][9] Consequently, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to boost acetylcholine levels is a primary therapeutic strategy.[9][10] The piperazine scaffold has proven to be a highly effective framework for designing potent cholinesterase inhibitors, often as part of a multi-target-directed ligand (MTDL) approach.[7][11]

Comparative Bioactivity of Piperazine Derivatives

A range of piperazine derivatives, including those based on the piperazine-2-carboxylic acid and piperazine-2,5-dione cores, have demonstrated significant inhibitory activity against both AChE and BChE. The choice of substituents on the piperazine nitrogens and the core scaffold itself dictates both the potency and selectivity of these compounds.

For instance, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives showed that while the free carboxylic acid congeners were selective for AChE, converting this group to a hydroxamic acid or carboxamide dramatically shifted the selectivity towards BChE.[9][11] Notably, compound 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) emerged as an extraordinarily potent and selective BChE inhibitor, with a K_i value in the low nanomolar range, significantly outperforming the standard drug donepezil.[9][11] This highlights the profound impact of functional group modification on target selectivity.

In another study, novel piperazine-2,5-dione derivatives were designed as dual inhibitors of AChE and matrix metalloproteinase-2 (MMP-2), another enzyme implicated in AD pathology.[12] Compounds 46 and 52 from this series showed potent, nanomolar inhibition of both AChE and MMP-2, demonstrating the scaffold's suitability for creating MTDLs.[12]

Compound Class/ExampleScaffoldTarget(s)Potency (IC₅₀ or K_i)SelectivityReference
Compound 4c Piperazine-2-carboxylic acidAChEK_i = 10.18 µMSelective for AChE (SI ~ 17.9)[9][11]
Compound 7b Piperazine-2-carboxylic acidBChEK_i = 1.6 nMHighly selective for BChE (SI ~ 21862.5)[9][11]
Compound 46 Piperazine-2,5-dioneAChE / MMP-2IC₅₀ = 28.65 nM (AChE) / 19.57 nM (MMP-2)Dual inhibitor[12]
Thiazole-piperazine (5o) N-ArylpiperazineAChEIC₅₀ = 0.011 µMSelective for AChE[13]
N-methyl-piperazine chalcone (2k) N-ArylpiperazineMAO-B / AChEIC₅₀ = 0.71 µM (MAO-B) / 8.10 µM (AChE)Dual inhibitor[5]
Structure-Activity Relationship (SAR) Insights

The causality behind these activity profiles stems from the interactions between the ligands and the distinct active sites of the cholinesterases. The AChE active site features a narrow gorge with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance.

  • N-Benzyl Groups: The 1,4-bisbenzyl substituents, as seen in compounds 4c and 7b , are crucial for interacting with the PAS via π-π stacking and hydrophobic interactions, thereby anchoring the molecule correctly for inhibition.[9][11]

  • Carboxylic Acid Derivatives: The functional group at the C2 position interacts with the CAS. The switch in selectivity from AChE to BChE upon converting the carboxylic acid to a hydroxamic acid suggests the latter forms more favorable interactions within the larger and more accommodating active site of BChE.[9][11]

  • Hybrid Scaffolds: Combining the piperazine core with other pharmacophores, like thiazole or chalcone, can introduce new interaction points. For example, in thiazole-piperazine hybrids, the 4-benzylpiperazine fragment was found to be optimal for potent AChE inhibition, likely by occupying a hydrophobic pocket within the enzyme's gorge.[13]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_process Neurotransmission Presynaptic Presynaptic Neuron ACh_Release ACh Release Presynaptic->ACh_Release Action Potential Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft AChR_Binding ACh binds to Receptors ACh_Release->AChR_Binding ACh (Acetylcholine) AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh in cleft AChR_Binding->Postsynaptic Signal Transduction Hydrolysis ACh Hydrolysis AChE->Hydrolysis breaks down ACh Piperazine_Inhibitor Piperazine-based Inhibitor Piperazine_Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholine (ACh) breakdown by piperazine-based AChE inhibitors.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a self-validating system for determining the inhibitory potency of compounds against AChE and BChE. It relies on measuring the rate of a colorimetric reaction.

Principle: Acetylthiocholine (the substrate) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction.[10][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE (from Electrophorus electricus) and BChE (from equine serum) in the buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of DTNB in the buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) as the substrate.

    • Prepare stock solutions of test compounds and a reference inhibitor (e.g., Donepezil) in DMSO, followed by serial dilutions in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 20 µL of the DTNB solution.

      • 20 µL of the test compound solution at various concentrations (or buffer for control, or reference inhibitor).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the enzyme solution (AChE or BChE) to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance every minute for 5-10 minutes to determine the reaction rate (V).

    • Calculate the percentage of inhibition for each compound concentration using the formula:

      • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Trustworthiness Check (Self-Validation):

    • The assay includes a positive control (Donepezil) with a known IC₅₀ value, which must fall within an acceptable range for the assay to be considered valid.

    • A negative control (buffer/DMSO only) establishes the baseline uninhibited reaction rate.

    • The linearity of the reaction rate in the control wells over the measurement period confirms the assay is under valid kinetic conditions.

Modulation of GABAergic Neurotransmission

The γ-aminobutyric acid type A (GABA_A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain.[14][15] Its dysfunction is linked to anxiety, epilepsy, and sleep disorders. Piperazine derivatives have been identified as antagonists of the GABA_A receptor, a mechanism that can lead to increased neuronal excitability.[14][16]

Comparative Bioactivity at GABA_A Receptors

Studies on human α1β2γ2 GABA_A receptors expressed in Xenopus oocytes have revealed that various N-arylpiperazine derivatives act as concentration-dependent inhibitors of GABA-evoked ion currents.[14] The potency of this inhibition is highly dependent on the substitution pattern on the aryl ring.

CompoundSubstitution PatternPotency (IC₂₀)Max InhibitionReference
1-(2-chlorophenyl)piperazine (2CPP) 2-Chloro46 µM~90% at 1 mM[14]
1-(3-chlorophenyl)piperazine (mCPP) 3-ChloroN/A (Previously studied)N/A[14]
Benzylpiperazine (BZP) BenzylLower potencyN/A[14]
Fluorophenylpiperazines (TFMPP) TrifluoromethylphenylLower potencyN/A[14]
SAR Insights and Mechanistic Causality
  • Halogen Substitution: The data clearly indicates that chlorophenylpiperazines are the most potent GABA_A receptor antagonists among the tested derivatives.[14] The position and nature of the halogen on the phenyl ring significantly influence activity, suggesting a specific interaction within a hydrophobic pocket of the receptor.

  • Mode of Action: This antagonism of the GABA_A receptor represents a novel mode of action for many piperazine-based psychoactive substances.[14] By blocking the main inhibitory input in the brain, these compounds can indirectly increase the levels of excitatory neurotransmitters like catecholamines, contributing to their overall CNS effects.[14] This is distinct from their more commonly known action as reuptake transporter inhibitors.[1]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique provides a direct functional measure of ion channel activity, making it the gold standard for characterizing modulators of ligand-gated ion channels like the GABA_A receptor.

Principle: A Xenopus oocyte is genetically engineered to express the target receptor (e.g., human α1β2γ2 GABA_A). Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current to "clamp" the voltage at a set level. When GABA is applied, the receptor's chloride channel opens, and the current required to maintain the clamped voltage is measured, providing a direct readout of receptor activity.

Step-by-Step Methodology:

  • Oocyte Preparation and Receptor Expression:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Inject the oocytes with cRNA encoding the subunits of the desired GABA_A receptor (e.g., α1, β2, and γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl.

    • Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₅, the concentration that elicits 5% of the maximal response). This generates an inward chloride current.

    • To test for antagonism, co-apply the baseline GABA concentration with varying concentrations of the piperazine test compound.

    • Record the peak current amplitude for each application. A reduction in the current amplitude indicates antagonism.

    • Wash the oocyte with buffer between applications to ensure full recovery.

  • Data Analysis:

    • Normalize the current responses in the presence of the test compound to the baseline GABA response.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a concentration-response curve to determine the IC₅₀ value.

  • Trustworthiness Check (Self-Validation):

    • The stability of the baseline GABA response over time ensures the oocyte's health and the reliability of the recordings.

    • A known GABA_A receptor antagonist (e.g., bicuculline) should be used as a positive control to validate the assay's ability to detect inhibition.

    • Complete washout and recovery of the GABA response after compound application demonstrate that the observed effect is reversible and not due to oocyte damage.

Targeting Monoaminergic Receptors and Transporters

Piperazine derivatives are perhaps most famous for their activity at monoaminergic systems, forming the basis of many antidepressant, anxiolytic, and antipsychotic drugs.[1][16] They can interact with serotonin (5-HT) and dopamine (D) receptors, as well as their respective reuptake transporters.

Comparative Bioactivity at Serotonin and Dopamine Receptors

The affinity of arylpiperazines for aminergic GPCRs is exquisitely sensitive to the nature of the aryl group and the substituent at the N4 position of the piperazine ring.

Compound ClassTarget(s)Key Structural FeaturePotency (K_i)Reference
1-(3-chlorophenyl)piperazines 5-HT₁ₐElongated 4-n-alkyl chain2.67 nM (n-hexyl derivative)[17]
1-(2-pyrimidinyl)piperazines 5-HT₂ₐ4,6-di(2-thienyl)pyrimidineHigh affinity and selectivity[18]
1,4-disubstituted piperazines D₂Split-Ugi derived diversityUp to 53 nM[19]
Benzimidazole-arylpiperazines D₂N-(2-methoxyphenyl)piperazineHigh affinity[20]
SAR Insights and Mechanistic Causality
  • 5-HT₁ₐ Receptors: For 1-(3-chlorophenyl)piperazines, elongating a simple n-alkyl chain at the N4 position dramatically increases affinity, peaking with an n-hexyl chain. This strongly suggests that a hydrophobic interaction with a specific pocket in the 5-HT₁ₐ receptor is a critical determinant of high-affinity binding.[17]

  • 5-HT₂ₐ Receptors: The high affinity and selectivity of certain 1-(2-pyrimidinyl)piperazine derivatives for the 5-HT₂ₐ receptor are driven by the specific topography and stereoelectronic effects of bulky terminal groups, such as di-thienyl pyrimidine. These groups likely engage in specific aromatic or hydrophobic interactions not available at the 5-HT₁ₐ site.[18]

  • Dopamine D₂/D₃ Receptors: Molecular docking studies reveal that for dopamine receptor ligands, a protonated nitrogen in the piperazine ring forms a crucial salt bridge with a key aspartate residue (Asp114 in D₂) in the receptor's binding site.[19][20] The aryl group (e.g., indole or methoxyphenyl) occupies an internal region, making π-π interactions with aromatic residues like phenylalanine and tryptophan.[19]

Screening_Workflow Synthesis 1. Compound Synthesis & Purification Primary_Screen 2. Primary Screening (e.g., Radioligand Binding Assay) Synthesis->Primary_Screen Compound Library Hit_ID 3. Hit Identification (Compounds meeting potency threshold) Primary_Screen->Hit_ID Select active compounds Secondary_Assay 4. Secondary Functional Assay (e.g., TEVC, Enzyme Kinetics) Hit_ID->Secondary_Assay Confirm activity & mechanism SAR_Analysis 5. SAR Analysis & Lead Optimization Secondary_Assay->SAR_Analysis Generate dose-response curves SAR_Analysis->Synthesis Design next generation of compounds In_Vivo 6. In Vivo Studies (Animal Models) SAR_Analysis->In_Vivo Select lead candidates

Caption: General experimental workflow for identifying and optimizing bioactive compounds.

Conclusion

The piperazin-2-one scaffold and its structural relatives represent a remarkably fruitful chemical space for the discovery of novel agents targeting neurological disorders. Their true power lies in their modularity, which allows medicinal chemists to systematically tune their properties to achieve high potency and selectivity for a desired CNS target.

  • In Alzheimer's Disease , piperazine derivatives function as potent single-target inhibitors of cholinesterases and as innovative multi-target-directed ligands that can simultaneously address cholinergic decline, Aβ aggregation, and other pathological pathways.[7][11][12]

  • In Modulating Inhibitory Neurotransmission , N-arylpiperazines have been identified as a novel class of GABA_A receptor antagonists, providing a new mechanistic framework for understanding their psychoactive effects.[14]

  • In Targeting Monoaminergic Systems , the piperazine core remains a quintessential element in the design of high-affinity ligands for serotonin and dopamine receptors, where subtle structural modifications can finely tune the selectivity profile between receptor subtypes.[17][18][19]

The comparative data presented in this guide underscores a clear principle: while the piperazine core provides the foundational geometry for CNS target engagement, the specific bioactivity is ultimately dictated by the nature and arrangement of its substituents. Future research will undoubtedly continue to leverage this versatile scaffold, employing advanced synthetic strategies and integrated computational-experimental workflows to develop the next generation of safer and more effective therapeutics for complex neurological diseases.

References

  • Singh, S. K., et al. (2018). Development of Piperazinediones as dual inhibitor for treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Hondebrink, L., et al. (2015). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. Neurotoxicology.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Abdel-Raziq, M. S., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.
  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy.
  • Dutta, D., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience.
  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters.
  • Khansari, M., et al. (2019).
  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry.
  • Abdel-Raziq, M. S., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University.
  • Abdel-Wahab, B. F., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Faghih, Z., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research.
  • Chander, S., et al. (2021). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Mini-Reviews in Medicinal Chemistry.
  • Yabanoğlu-Çiftçi, S., et al. (2012). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Obata, E., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Semantic Scholar.
  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site. Journal of Medicinal Chemistry.
  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)
  • Sharma, R., et al. (2017). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry.
  • Bojarski, A. J., et al. (2018). Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor.
  • Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • D'Andrea, P., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters.
  • Bojarski, A. J., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.

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Comparative

benchmarking stability of piperazin-2-one dihydrochloride salts vs free base CAS 145625-71-4

A Comparative Guide to the Stability of Piperazin-2-one: Dihydrochloride Salt vs. Free Base For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Stability of Piperazin-2-one: Dihydrochloride Salt vs. Free Base

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, bioavailability, and manufacturability. This guide provides a comprehensive framework for comparing the stability of piperazin-2-one dihydrochloride salt versus its free base form (CAS 145625-71-4). While specific, direct comparative studies on this molecule are not extensively published, this document synthesizes established principles of pharmaceutical science to outline the expected stability differences and provides detailed protocols for their experimental validation.

Introduction: The Rationale for Salt Form Selection

The conversion of a free base, particularly one containing amine functionalities like piperazin-2-one, into a salt form is a common strategy in drug development.[1][2] The primary motivation is to improve the physicochemical properties of the API. Generally, salts of basic compounds are more stable and soluble than their corresponding free bases.[2][3]

Piperazin-2-one, as a heterocyclic compound with two nitrogen atoms, can act as a base, accepting protons to form a salt.[4] The dihydrochloride salt is formed by reacting the free base with two equivalents of hydrochloric acid. This conversion is expected to enhance stability through several mechanisms:

  • Reduced Chemical Reactivity: The protonation of the nitrogen atoms in the piperazine ring significantly reduces their nucleophilicity. This makes the salt form less susceptible to degradation pathways such as oxidation.[3][5]

  • Improved Physical Stability: Salt formation often leads to a more stable, crystalline lattice structure compared to the free base.[3][5] This can result in a higher melting point and lower hygroscopicity, which are desirable traits for a solid dosage form.

However, it's important to note that salt formation is not always advantageous. In some cases, the free base may exhibit superior properties, such as being non-polymorphic and non-hygroscopic.[1] Therefore, a thorough experimental comparison is essential.

Predicted Comparative Stability Profile

Based on general principles of pharmaceutical chemistry, the following table outlines the expected differences in stability between piperazin-2-one dihydrochloride and its free base. This serves as a hypothesis to be tested by the experimental protocols detailed in the subsequent sections.

ParameterPiperazin-2-one Dihydrochloride SaltPiperazin-2-one Free Base (CAS 145625-71-4)Rationale
Appearance White to off-white crystalline solidWhite to tan crystalline powder[6][7]Salt formation often results in a more defined crystalline structure.[5]
Melting Point Expected to be higher136-140 °C[6]Salts generally have higher melting points than their corresponding free bases.[8]
Hygroscopicity Expected to be lowerPotentially hygroscopic[6]Salts often have a more stable crystal lattice, reducing the tendency to absorb moisture.[5] However, some hydrochloride salts can be hygroscopic.[1]
Chemical Stability (Solid-State) Higher; less prone to oxidation and other degradation pathwaysLower; free amine groups are more reactiveProtonation of the amine groups in the salt form reduces their reactivity.[3][5]
Aqueous Solution Stability Higher; protonated amines are less reactive in solutionLower; free base is more susceptible to pH-dependent degradationThe protonated form is generally more stable in aqueous solutions.[5]

Experimental Design for Stability Benchmarking

To empirically validate the predicted stability differences, a series of experiments should be conducted. These studies are designed to assess the physical and chemical stability of both the dihydrochloride salt and the free base under various stress conditions, in line with International Council for Harmonisation (ICH) guidelines.[9]

The overall workflow for this comparative stability assessment is illustrated below.

Caption: Experimental workflow for comparing the stability of piperazin-2-one forms.

Physicochemical Characterization

Initial characterization of both the salt and free base is crucial to establish a baseline.

3.1.1. Thermal Analysis: DSC and TGA

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and to detect any polymorphic transitions.[10] A higher melting point for the dihydrochloride salt would suggest a more stable crystal lattice.[11]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[12][13] It is useful for identifying the presence of solvates or hydrates and determining the thermal decomposition temperature.

Protocol for Thermal Analysis:

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a TGA crucible.

  • For DSC, heat the sample at a rate of 10 °C/min from ambient temperature to a temperature above the expected melting point.

  • For TGA, heat the sample at a rate of 10 °C/min from ambient temperature to a temperature where complete decomposition occurs.

  • Analyze the resulting thermograms to determine melting points, glass transitions, and decomposition temperatures.[10]

3.1.2. X-ray Powder Diffraction (XRPD)

XRPD is used to determine the crystallinity of the samples. A crystalline solid will produce a distinct diffraction pattern, while an amorphous solid will produce a broad halo. The salt form is expected to be more crystalline.

Protocol for XRPD:

  • Gently pack the sample powder into a sample holder.

  • Acquire the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

  • Compare the patterns of the salt and free base to assess their degree of crystallinity.

Hygroscopicity Testing

Hygroscopicity, the tendency to absorb moisture, is a critical parameter as absorbed water can accelerate chemical degradation.[14][15]

Protocol for Gravimetric Sorption Analysis:

  • Place a known mass of the sample in a dynamic vapor sorption (DVS) instrument.

  • Expose the sample to a stepwise increase in relative humidity (RH) from 0% to 95% at a constant temperature (e.g., 25 °C).

  • Monitor the change in mass at each RH step until equilibrium is reached.

  • Classify the hygroscopicity based on the percentage of water uptake.[16]

Caption: Decision logic for hygroscopicity classification.

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[17][18] This involves exposing the API to conditions more severe than those used for accelerated stability testing.[19]

Protocol for Forced Degradation:

  • Acid/Base Hydrolysis: Dissolve the sample in 0.1 N HCl and 0.1 N NaOH. Store at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidation: Dissolve the sample in a solution of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).[19]

  • Photostability: Expose the solid sample to light according to ICH Q1B guidelines.

  • At specified time points, withdraw samples and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Discussion and Interpretation of Results

The results from these studies will provide a clear, data-driven comparison of the stability of piperazin-2-one dihydrochloride salt and its free base.

  • Superior Stability of the Dihydrochloride Salt: If the dihydrochloride salt exhibits a higher melting point, lower hygroscopicity, and significantly less degradation under forced degradation and accelerated stability conditions, it can be concluded that the salt form offers superior stability. This is the expected outcome based on the principles of amine salt chemistry.[5][20] The protonation of the amine groups effectively stabilizes the molecule against various degradation pathways.[5]

  • Favorable Properties of the Free Base: In the less likely scenario where the free base shows better stability (e.g., lower hygroscopicity and no polymorphic issues), it might be the preferred form for development.[1] This would warrant further investigation into the specific degradation mechanisms of the dihydrochloride salt.

  • Impact on Formulation and Storage: The stability data will directly inform decisions on formulation development, packaging, and storage conditions.[18][21] For instance, a highly hygroscopic material would require controlled humidity during manufacturing and moisture-protective packaging.[1]

Conclusion

The selection between a salt and a free base form is a pivotal decision in pharmaceutical development. For piperazin-2-one, the dihydrochloride salt is anticipated to provide enhanced chemical and physical stability compared to the free base. This is primarily due to the reduced reactivity of the protonated amine groups and the potential for a more stable crystalline structure. The experimental framework provided in this guide offers a robust methodology for verifying these expected advantages. By conducting thorough physicochemical characterization, hygroscopicity testing, and forced degradation studies, researchers can make an informed, evidence-based decision to select the optimal form of piperazin-2-one for further development, ultimately ensuring the quality, safety, and efficacy of the final drug product.[22]

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Current Pharmaceutical Research. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. ResearchGate. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available from: [Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available from: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available from: [Link]

  • Piperazin-2-ol dihydrochloride. PubChem. Available from: [Link]

  • API Stability Studies: Protocol, Results, and Shelf Life Assignment. pharmaceutical laws. Available from: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. CHEManager International. Available from: [Link]

  • Piperazin-2-one. PubChem. Available from: [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available from: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available from: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available from: [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. Available from: [Link]

  • Physical stability of salts of weak bases in the solid-state. PubMed. Available from: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available from: [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available from: [Link]

  • Physical stability of salts of weak bases in the solid-state. Semantic Scholar. Available from: [Link]

  • PIPERAZINE DIHYDROCHLORIDE. precisionFDA. Available from: [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Mettler Toledo. Available from: [Link]

  • Thermal Analysis. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Aminoethyl)piperazin-2-one dihydrochloride

Introduction In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 4-(2-Aminoethyl)piperazin-2-one dihydrochloride, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 4-(2-Aminoethyl)piperazin-2-one dihydrochloride, a heterocyclic compound whose piperazine core is a common scaffold in medicinal chemistry.[1][2] While its potential applications are the focus of our research, the responsibility for its safe handling and disposal is paramount to ensuring a safe laboratory environment and protecting our ecosystem.

This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Aminoethyl)piperazin-2-one dihydrochloride. Moving beyond a simple checklist, this document explains the scientific reasoning behind each step, ensuring that our procedures are not just followed, but understood. This approach empowers researchers to make informed safety decisions, building a culture of trust and expertise in our laboratories.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for 4-(2-Aminoethyl)piperazin-2-one dihydrochloride may not always be readily available, we can infer its likely hazard profile from structurally similar compounds, such as N-(2-Aminoethyl)piperazine and other piperazine derivatives.[3][4][5][6]

Inferred Hazard Profile:

Hazard ClassDescriptionRationale & Implication for Disposal
Acute Toxicity Likely harmful if swallowed and potentially toxic in contact with skin.[3][4]Direct contact must be avoided through proper Personal Protective Equipment (PPE). Contaminated materials become hazardous waste.
Skin Corrosion/Irritation Expected to cause skin irritation, and potentially severe burns.[3][4]This corrosive nature necessitates careful handling and means the compound cannot be disposed of as general waste.
Serious Eye Damage Poses a significant risk of serious eye damage.[3][4][7]Mandatory eye protection is required at all times when handling the compound or its waste.
Aquatic Toxicity Likely harmful to aquatic life with long-lasting effects.[3][4]This is a critical disposal consideration. The compound must never be discharged into the sanitary sewer system, as it can harm aquatic ecosystems.
Acidity (from dihydrochloride) As a dihydrochloride salt, aqueous solutions will be acidic.The acidic nature requires neutralization as a potential pre-treatment step before final disposal to prevent corrosion of containers and reaction with other wastes.[8][9]

Core Directive: Based on this profile, 4-(2-Aminoethyl)piperazin-2-one dihydrochloride and its associated waste must be treated as hazardous chemical waste. [10][11] It must not be disposed of in regular trash or poured down the sink.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe disposal of 4-(2-Aminoethyl)piperazin-2-one dihydrochloride.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks identified above.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[12]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[6]

  • Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.[12]

Step 2: Waste Segregation and Collection

Proper segregation at the source is the foundation of safe chemical waste management.

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle) for collecting all waste containing 4-(2-Aminoethyl)piperazin-2-one dihydrochloride.[11]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly list all contents, including "4-(2-Aminoethyl)piperazin-2-one dihydrochloride," any solvents, and their approximate concentrations.[13]

  • Collect All Waste Streams:

    • Solid Waste: Unused or surplus solid chemical.

    • Liquid Waste: Solutions containing the chemical.

    • Contaminated Materials: Items such as gloves, weighing paper, pipette tips, or paper towels that are contaminated with the chemical should be collected in a sealed, labeled bag and placed in the appropriate solid waste container.[14][15]

Step 3: Pre-Treatment for Aqueous Waste (Neutralization)

Aqueous solutions of 4-(2-Aminoethyl)piperazin-2-one dihydrochloride will be acidic. Neutralization is a crucial step to reduce corrosivity and prepare the waste for final disposal. This procedure should be performed within a certified chemical fume hood.

  • Dilution: If the solution is concentrated, first dilute it by slowly adding it to a larger volume of cold water, with stirring. Always add acid (or acidic solution) to water, never the other way around. [12][9]

  • Prepare a Base: Use a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.

  • Slow Addition: Slowly and carefully add the base to the stirred acidic solution. This is an exothermic reaction that will cause fizzing (if using bicarbonate) as carbon dioxide is released.[12]

  • Monitor pH: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Endpoint: Continue adding the base until the pH is neutral (between 6.0 and 8.0).[12]

  • Final Collection: The neutralized solution is still considered hazardous due to aquatic toxicity and must be collected in your designated hazardous waste container.

Step 4: Disposal of Empty Containers

An "empty" container of a hazardous chemical is not considered non-hazardous until it is properly decontaminated.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water) three times.[9][13]

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[9]

  • Deface Label: Once the container is triple-rinsed, deface or remove the original label to prevent confusion.[10]

  • Final Disposal: The cleaned container can now be disposed of as regular non-hazardous waste (e.g., in a glass disposal box).[10][14]

Step 5: Storage and Final Disposal
  • Secure Storage: Keep the sealed hazardous waste container in a designated, secure satellite accumulation area within the lab.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup for your hazardous waste.[13] Follow their specific procedures for documentation and hand-off.

Part 3: Visualization of the Disposal Process

To ensure clarity, the following diagrams illustrate the key decision-making and procedural workflows.

Disposal Decision Workflow

This diagram outlines the critical thinking process for segregating and handling waste generated from work with 4-(2-Aminoethyl)piperazin-2-one dihydrochloride.

G start Waste Generated Containing 4-(2-Aminoethyl)piperazin-2-one dihydrochloride is_liquid Is the waste primarily liquid (e.g., reaction mixture, solution)? start->is_liquid is_solid Is the waste primarily solid (e.g., surplus reagent, contaminated gloves)? start->is_solid is_container Is it an empty chemical container? start->is_container collect_liquid Collect in a labeled, sealed hazardous liquid waste container. is_liquid->collect_liquid Yes collect_solid Collect in a labeled, sealed hazardous solid waste container. is_solid->collect_solid Yes triple_rinse Triple rinse the container (see Step 4). is_container->triple_rinse Yes neutralize Is the aqueous solution acidic? collect_liquid->neutralize perform_neutralization Perform neutralization procedure (see Step 3). neutralize->perform_neutralization Yes final_disposal Store securely and arrange for pickup by EHS or licensed contractor. neutralize->final_disposal No perform_neutralization->final_disposal collect_solid->final_disposal collect_rinsate Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Dispose of clean, defaced container in appropriate non-hazardous waste. collect_rinsate->dispose_container

Caption: Decision tree for proper waste segregation.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • University of Cambridge. (n.d.). Disposal of Chemical Waste. Safety Office.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA.
  • Rowan University. (n.d.).
  • TCI Chemicals. (2024, November 20).
  • University of Cambridge. (n.d.). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste.
  • Thermo Fisher Scientific. (2025, September 7).
  • TCI Chemicals. (2025, October 27).
  • G.J. CHEMICAL COMPANY, INC. (n.d.).
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(2-Aminoethyl)piperidine dihydrochloride.
  • MedchemExpress.com. (2025, October 11). Safety Data Sheet: N-(2-Aminoethyl)piperazine-1,4-diethylamine.
  • Fisher Scientific. (2018, January 18).
  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: 1-Boc-4-(2-aminoethyl)piperazine.
  • EPFL. (n.d.).
  • University of Houston. (n.d.). Chemical Waste Disposal Guidelines.
  • Enamine. (n.d.). SAFETY DATA SHEET: tert-butyl N-{2-[4-(2-aminoethyl)
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • FUJIFILM Wako Chemicals. (2025, July 24).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Essex. (2022, March 15).
  • FUJIFILM Wako Chemicals. (2023, October 2). SAFETY DATA SHEET: Copper(I)
  • Frank, É., & Szőllősi, G. (2021).
  • Shaikh, A. S., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics, 8(6-s), 424-428.

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Handling

Safe Handling and Personal Protective Equipment (PPE) Guide for 4-(2-Aminoethyl)piperazin-2-one Dihydrochloride

Introduction 4-(2-Aminoethyl)piperazin-2-one dihydrochloride (CAS: 1185173-26-5) is a highly specialized building block utilized extensively in medicinal chemistry and pharmaceutical development[1][2]. Often employed in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(2-Aminoethyl)piperazin-2-one dihydrochloride (CAS: 1185173-26-5) is a highly specialized building block utilized extensively in medicinal chemistry and pharmaceutical development[1][2]. Often employed in the synthesis of peptidomimetics and complex organic intermediates, this compound presents specific operational challenges[2][3]. As a dihydrochloride salt of an amine, it is typically handled as a fine, hygroscopic powder.

This guide provides researchers and drug development professionals with a self-validating, E-E-A-T-grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring compliance with OSHA’s Laboratory Standard (29 CFR 1910.1450)[4][5].

Hazard Causality & Risk Assessment

Before selecting PPE, it is critical to understand why the equipment is necessary. The hazards of 4-(2-Aminoethyl)piperazin-2-one dihydrochloride stem directly from its chemical structure:

  • Particulate Aerosolization: As a dry powder, the compound is prone to static charge buildup, making it easy to aerosolize during weighing. Inhalation of these fine particulates causes severe respiratory tract irritation.

  • Local pH Alteration (Corrosivity/Irritation): When the dihydrochloride salt contacts ambient moisture—such as the mucous membranes of the eyes or sweat on the skin—it rapidly dissolves, creating a highly concentrated, localized acidic and amine-rich environment. This leads to acute contact dermatitis, skin sensitization, and severe eye damage[5][6].

Table 1: Physical Profile & Quantitative Hazard Data
Property / MetricSpecificationOperational Implication
CAS Number 1185173-26-5[1]Verify identity before handling.
Molecular Weight 216.11 g/mol [3]Required for stoichiometric calculations.
Physical State Solid (Powder)High risk of static-induced aerosolization.
Purity ≥ 98%[1]High concentration magnifies local irritation risks.

Hierarchy of Controls & PPE Specifications

According to the National Research Council's Prudent Practices in the Laboratory, PPE must serve as the final protective barrier, implemented only after engineering and administrative controls are established[5][7].

Table 2: PPE Specifications & Scientific Justification
PPE CategorySpecificationCausality & Justification
Engineering Control Chemical Fume HoodPrimary Defense: Maintains a negative pressure environment (80-100 fpm face velocity) to capture aerosolized particulates[7].
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Standard safety glasses have gaps. Splash goggles provide a hermetic seal against airborne amine hydrochloride dust[5][8].
Hand Protection Double Nitrile Gloves (4–8 mil)Causality: Nitrile offers superior chemical resistance to amines and chlorides compared to latex. Double gloving ensures the inner barrier remains intact if the outer glove is contaminated[6][7].
Body Protection Fluid-Resistant Lab CoatCausality: Prevents hygroscopic powder from accumulating on personal clothing, where it could later dissolve via sweat and cause delayed burns[6][8].

Operational Workflows

G A 1. Hazard Assessment Identify Irritant & Particulate Risks B 2. Engineering Controls Verify Fume Hood Face Velocity A->B C 3. Don Body & Eye PPE Fluid-Resistant Coat & ANSI Z87.1 Goggles B->C D 4. Don Hand PPE Double Nitrile Gloves (4-8 mil) C->D E 5. Operational Handling Anti-Static Weighing & Dissolution D->E F 6. Waste Disposal Segregate Halogenated/Aqueous Waste E->F

Workflow for safe handling, PPE gowning, and disposal of amine dihydrochloride salts.

Protocol 1: Self-Validating Gowning and Fume Hood Setup
  • Engineering Control Validation: Turn on the chemical fume hood.

    • Validation Check: Verify the digital airflow monitor reads a face velocity between 80 and 100 feet per minute (fpm). Do not open the chemical container if the hood is in alarm[4][7].

  • Body Protection: Don a fluid-resistant lab coat. Ensure the cuffs are fully extended to the wrists.

  • Eye Protection: Don ANSI Z87.1-certified chemical splash goggles[8].

    • Validation Check: Run your index finger along the rubber seal of the goggles. Ensure there are no gaps between the goggles and your face to prevent powder ingress.

  • Hand Protection (Double Gloving): Don an inner pair of standard nitrile gloves. Don a second, thicker pair (e.g., 4-8 mil) of nitrile gloves over the inner pair. Pull the outer glove cuffs over the lab coat sleeves[6][7].

Protocol 2: Safe Weighing and Dissolution

When handling fine powders, the primary risk is aerosolization. The use of an analytical balance inside a fume hood creates a conflict: the airflow required for safety can disrupt the balance's sensitivity.

  • Preparation: Place the analytical balance inside the fume hood, at least 6 inches behind the sash to ensure laminar flow.

  • Handling the Powder: Use an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Dihydrochloride salts are prone to static charge buildup, which can cause the powder to repel from the spatula and become airborne. Anti-static tools mitigate this physical risk.

  • Weighing Validation: Close the balance draft shield doors before recording the weight.

    • Validation Check: The balance reading must stabilize within 3 seconds. If it fluctuates continuously, the hood's face velocity is causing turbulence inside the draft shield, and the balance must be repositioned deeper into the hood.

  • Dissolution: Transfer the weighed powder to the reaction vessel. Slowly add the designated solvent (e.g., water, methanol, or buffer) while stirring.

    • Causality: Adding solvent to the powder in a controlled manner prevents the sudden thermal expansion or aerosolization that can occur if powder is rapidly dumped into a solvent.

Protocol 3: Spill Management and Disposal
  • Spill Containment (Solid): If the powder is spilled, do NOT dry-sweep it.

    • Causality: Mechanical sweeping introduces kinetic energy that aerosolizes the particulate, bypassing standard benchtop containment and creating an immediate inhalation hazard.

  • Cleanup: Gently place damp absorbent pads (moistened with water or a compatible solvent) over the spill. Because the dihydrochloride salt is highly water-soluble, it will safely dissolve into the wet pad without becoming airborne.

  • Validation Check: Wipe the area a second time with a clean, damp pad. A visual inspection under good lighting should confirm no crystalline residue remains on the surface.

  • Waste Segregation: Place the contaminated pads and your outer layer of gloves into a designated hazardous waste container.

    • Causality: Because 4-(2-Aminoethyl)piperazin-2-one dihydrochloride contains chloride ions, disposing of it in standard organic waste can complicate incineration processes. It must be routed to a designated halogenated organic or compatible hazardous aqueous waste stream[5][6].

References

  • CAS: 1185173-26-5 | CymitQuimica: 4-(2-Aminoethyl)
  • Buy 4-(2-Aminoethyl)piperazin-2-one;2,2,2 ...
  • 4-(2-Aminoethyl)
  • Source: osha.
  • Source: ncsu.
  • Source: nih.
  • 1910.
  • Source: usda.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
4-(2-Aminoethyl)piperazin-2-one dihydrochloride
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Reactant of Route 2
4-(2-Aminoethyl)piperazin-2-one dihydrochloride
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